ML162
Description
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Properties
IUPAC Name |
2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVKYJSNMVDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML162 as a Ferroptosis Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue, particularly in oncology. Small molecule inducers of ferroptosis are critical tools for both basic research and drug development. Among these, ML162 has been widely studied for its potent ability to trigger this cell death pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. A significant focus is placed on the evolving understanding of this compound's primary molecular target.
Core Mechanism of Action: An Evolving Perspective
Initially, this compound was characterized as a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides and thus protects cells from ferroptosis.[1][2] The proposed mechanism involved the chloroacetamide moiety of this compound covalently binding to the active site selenocysteine (B57510) (Sec46) and an allosteric cysteine (Cys66) of GPX4, thereby inactivating the enzyme.[2][3] This inactivation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.[4]
However, recent compelling evidence suggests that this compound may not directly inhibit GPX4 but instead primarily targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Studies have shown that this compound efficiently inhibits TXNRD1 activity in both cell-free assays and cellular contexts.[3][5][8] TXNRD1 is a crucial component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis.[6] Inhibition of TXNRD1 can also lead to increased oxidative stress and cell death that phenotypically resembles ferroptosis.[5][6] This finding necessitates a re-evaluation of data from studies that used this compound as a specific GPX4 inhibitor and highlights the importance of validating on-target activity in ferroptosis research.[5][7]
Despite the revised understanding of its direct target, this compound remains a potent inducer of ferroptosis-like cell death and a valuable chemical probe for studying cellular redox biology. The downstream effects of its interaction with either target converge on the accumulation of lipid peroxides, the hallmark of ferroptosis.[3][9]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy and effects of this compound from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HRASG12V BJ Fibroblasts | Oncogene-Expressing Fibroblasts | 25 | [1][3] |
| Wild-type BJ Fibroblasts | Wild-type Fibroblasts | 578 | [1][3] |
| A549 | Lung Cancer | ~500 | [10] |
| BT-549 | Breast Cancer | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | [3] |
| LOX-IMVI | Melanoma | Not specified | [3] |
| HN3 | Head and Neck Cancer | Varies | [1] |
| HN3R (Cisplatin-resistant) | Head and Neck Cancer | Less sensitive than HN3 | [1] |
| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | Less sensitive than HN3 | [1] |
Table 1: Cytotoxicity of this compound in Various Cell Lines.
| Target Enzyme | Assay Type | IC50 (µM) | Reference(s) |
| TXNRD1 | Cell-free assay | 19.5 | [3][10] |
| GPX4 | Cell-free assay | No direct inhibition observed | [3][5] |
Table 2: In Vitro Enzymatic Inhibition by this compound.
| Cell Line | Treatment | Effect | Reference(s) |
| Chemoresistant HN3R and HN3-rslR cells | This compound (8 µM; 24 hours) | Increased expression of p62 and Nrf2. | [1] |
| MDA-MB-231 | This compound | Decreased GPX4 levels. | [3] |
| LOX-IMVI | This compound (10 µM) | Accumulation of cellular lipid hydroperoxides (blocked by ferrostatin-1). | [3] |
Table 3: Cellular Effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of this compound.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
96-well opaque-walled microplates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay utilizes a fluorescent probe to measure lipid peroxidation, a key feature of ferroptosis.
Materials:
-
Cells of interest
-
This compound
-
C11-BODIPY™ 581/591 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell viability assay protocol. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: a. At the end of the treatment period, remove the culture medium. b. Add C11-BODIPY™ 581/591 to the cells at a final concentration of 1-10 µM in serum-free medium. c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence shift from red to green. An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and Nrf2.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running a set amount of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Thioredoxin Reductase 1 (TXNRD1) Activity Assay
This assay measures the enzymatic activity of TXNRD1 in cell lysates.
Materials:
-
Cell lysates
-
Assay buffer (e.g., TE buffer: 100 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
NADPH
-
Insulin
-
Thioredoxin (Trx)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
Procedure (DTNB Reduction Method):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and cell lysate.
-
Initiation: Initiate the reaction by adding DTNB.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TXNRD1 activity.
-
Data Analysis: Calculate the TXNRD1 activity, often expressed as units per milligram of protein.
Conclusion
This compound is a potent inducer of ferroptosis, a critical pathway in cell death with significant therapeutic implications. While its primary target was initially thought to be GPX4, recent studies strongly indicate that TXNRD1 is a more direct molecular target. This evolving understanding underscores the complexity of ferroptosis induction and the importance of rigorous target validation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the intricate mechanisms of ferroptosis. By employing these standardized methods, the scientific community can continue to unravel the therapeutic potential of modulating this unique cell death pathway.
References
- 1. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 3. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insights.opentrons.com [insights.opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
ML162: A Technical Guide to its Re-evaluated Role in Cancer Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML162 has emerged as a significant small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death, holding promise for cancer therapeutics. Initially characterized as a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), recent compelling evidence has redefined its primary molecular target as Thioredoxin Reductase 1 (TXNRD1). This guide provides an in-depth technical overview of this compound, consolidating current understanding of its mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in the induction of cancer cell death.
Introduction: The Evolving Paradigm of this compound's Mechanism of Action
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] This process is intricately linked to cellular metabolism, particularly the balance of reactive oxygen species (ROS) and antioxidant defense systems. A central player in the prevention of ferroptosis is the selenoprotein GPX4, which detoxifies lipid peroxides.[1] Consequently, direct inhibition of GPX4 has been a focal point for the discovery of ferroptosis-inducing anticancer agents.
This compound was initially identified as a potent and selective covalent inhibitor of GPX4, inducing ferroptosis in various cancer cell lines, particularly those with RAS mutations.[3][4] However, a landmark 2023 study by Cheff et al. presented compelling evidence that this compound, along with the widely used ferroptosis inducer RSL3, does not directly inhibit purified GPX4.[5][6][7][8] Instead, this research demonstrated that this compound is an efficient inhibitor of another crucial selenoprotein, TXNRD1.[5][6][7][8] This finding necessitates a re-evaluation of the signaling cascade initiated by this compound and its precise role in the execution of ferroptotic cancer cell death.
The Dual Roles of GPX4 and TXNRD1 in Redox Homeostasis
To comprehend the impact of this compound, it is essential to understand the functions of both GPX4 and TXNRD1. These two selenoproteins are key components of distinct but interconnected antioxidant systems: the glutathione system and the thioredoxin system, respectively.
-
The Glutathione System and GPX4: The glutathione system's primary antioxidant, glutathione (GSH), is utilized by GPX4 to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and ferroptosis.[1][9]
-
The Thioredoxin System and TXNRD1: The thioredoxin system, comprising NADPH, thioredoxin (Trx), and thioredoxin reductase (TXNRD1), plays a vital role in maintaining the cellular redox state by reducing disulfide bonds in a wide range of proteins.[8] TXNRD1 is a central enzyme in this system, and its inhibition can lead to a buildup of oxidative stress.[8][10]
The inhibition of TXNRD1 by this compound disrupts the thioredoxin system, leading to an increase in intracellular oxidative stress. This heightened oxidative environment can overwhelm the glutathione system, contributing to the accumulation of lipid peroxides and culminating in ferroptosis.
Quantitative Data on this compound's Biological Activity
The following tables summarize the available quantitative data on the biological effects of this compound. It is important to note that much of the earlier data was interpreted under the assumption that GPX4 was the direct target.
| Parameter | Cell Line | Value | Notes | Reference |
| IC50 | A549 (human lung cancer) | ~20 µM (for TRi-1, a TXNRD1 inhibitor) | The cytotoxicity of TRi-1 and TRi-2 was less potent than RSL3 in these cells. | [7] |
| IC50 | H1975 (human non-small cell lung cancer) | 150 nM (for RSL3) | These cells are more susceptible to RSL3. | [6] |
| GPX4 Degradation | HT-1080 | 33% at 10 µM (for GDC-11, a PROTAC based on this compound) | Demonstrates the potential for targeted protein degradation strategies. | [9] |
| Cytotoxicity (IC50) | HT-1080 | 1.6 µM (for GIC-20, an this compound-quinone conjugate) | This derivative induces both ferroptosis and apoptosis. | [9] |
| GPX4 Inhibition | MDA-MB-231, HCT-116 | IC50 = 542.5 ± 0.9 nM (for compound B9, a dual GPX4/CDK inhibitor) | Highlights the development of dual-targeting agents. | [11] |
Table 1: Cytotoxicity and Inhibitory Concentrations of this compound and Related Compounds
| Assay | Protein | Compound | Concentration | Result | Notes | Reference |
| Thermal Shift Assay (Tm) | GPX4 | This compound | 100 µM | No significant shift (51.7 °C vs 51.7 °C for DMSO control) | This data strongly suggests a lack of direct binding to GPX4. | [7] |
| Thermal Shift Assay (Tm) | TXNRD1 | This compound | 100 µM | Significant shift (73.6 °C vs 71.3 °C for DMSO control) | This indicates direct binding and stabilization of TXNRD1 by this compound. | [7] |
| Cellular TXNRD1 Activity (RX1 probe) | A549 | This compound | ≥ 0.5 µM | Dose-dependent suppression of TXNRD1 activity | Confirms cellular target engagement of TXNRD1. | [7] |
Table 2: Biophysical and Cellular Target Engagement Data for this compound
Signaling Pathways and Experimental Workflows
The Re-evaluated Signaling Pathway of this compound-Induced Ferroptosis
The current understanding of this compound's mechanism of action, with TXNRD1 as the primary target, is depicted in the following signaling pathway.
Caption: this compound inhibits TXNRD1, disrupting the thioredoxin system and increasing oxidative stress, which leads to lipid peroxidation and ferroptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow to characterize the effects of this compound on cancer cells.
Caption: A generalized workflow for investigating the cellular effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.[12][13]
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) containing 2 µM C11-BODIPY 581/591.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE).
-
Data Analysis: Quantify the shift in fluorescence from red to green, which indicates an increase in lipid peroxidation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.[14]
-
Cell Treatment: Treat a suspension of intact cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge to pellet the aggregated proteins.
-
Western Blot: Analyze the supernatant (soluble protein fraction) by Western blot using antibodies against TXNRD1 and GPX4.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Future Directions and Therapeutic Implications
The re-identification of TXNRD1 as the primary target of this compound opens new avenues for research and drug development.
-
Rational Design of Novel TXNRD1 Inhibitors: The structure of this compound can serve as a scaffold for the design of more potent and selective TXNRD1 inhibitors.
-
Combination Therapies: Combining this compound or its derivatives with other anticancer agents, such as those that inhibit the glutathione system or increase iron availability, could lead to synergistic effects.[11]
-
PROTACs: The development of proteolysis-targeting chimeras (PROTACs) based on this compound to induce the degradation of TXNRD1 is a promising strategy.[9]
-
Biomarker Discovery: Identifying biomarkers that predict sensitivity to TXNRD1 inhibition will be crucial for patient stratification in future clinical trials.
Conclusion
This compound remains a valuable tool for inducing ferroptosis in cancer cells. The updated understanding of its mechanism of action, centered on the inhibition of TXNRD1, provides a more accurate framework for interpreting experimental results and designing future studies. This technical guide serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this compound and the induction of ferroptosis in the fight against cancer. The continued exploration of the thioredoxin system as a therapeutic target is poised to yield novel and effective anticancer strategies.
References
- 1. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis, and Biological Evaluation for First GPX4 and CDK Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
The Discovery and Development of ML162: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 is a small molecule that has garnered significant attention in the field of cell death research, particularly for its potent ability to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Initially identified as a selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, subsequent research has revealed a more complex mechanism of action, with recent evidence pointing to Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide provides an in-depth overview of the discovery, development, and evolving understanding of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of the key biological pathways and experimental workflows.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening (HTS) campaign designed to discover compounds that selectively kill human BJ fibroblasts engineered to express the oncogenic HRASG12V mutant.[1] The screening sought to identify molecules exhibiting synthetic lethality with the RAS oncogene.
Primary Screening Assay
The primary screen was a cell-based assay measuring cell viability.[1]
-
Cell Line: Immortalized human BJ fibroblasts expressing HRASG12V (BJeLR).
-
Screening Library: The National Institutes of Health-Molecular Libraries Small Molecule Repository (NIH-MLSMR), comprising 303,282 compounds.[1]
-
Assay Principle: Compounds were added to the BJeLR cells, and cell viability was assessed after a defined incubation period. The goal was to identify compounds that reduced cell viability in the HRASG12V-expressing cells.
-
Hit Criteria: Compounds that demonstrated significant cytotoxicity against the BJeLR cell line were selected for further analysis.
Counterscreening and Hit Validation
Initial hits from the primary screen were subjected to a series of counterscreens using isogenic cell lines that did not express the HRASG12V oncogene. This step was crucial to eliminate non-specific cytotoxic agents and to confirm selectivity for the oncogene-expressing cells. This compound (PubChem CID 3689413) emerged from this screening cascade as a potent and selective inhibitor of the HRASG12V-expressing cells.[1]
Elucidation of Mechanism of Action: From GPX4 to TXNRD1
Initial follow-up studies on this compound and the structurally similar compound RSL3 suggested that their mechanism of action involved the induction of ferroptosis through the direct inhibition of GPX4.[2][3] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. The chloroacetamide "warhead" of this compound was proposed to covalently bind to the active site selenocysteine (B57510) of GPX4, inactivating the enzyme.[2]
However, more recent and compelling evidence has challenged this initial hypothesis. Studies using recombinant GPX4 have shown that this compound does not directly inhibit the enzyme's activity in a cell-free system.[4] Instead, these studies have demonstrated that this compound is a potent inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
| Cell-Based Assays | Cell Line | Assay Type | IC50/EC50 | Reference |
| HRASG12V-expressing BJ fibroblasts (BJeLR) | Cell Viability | 25 nM | [1] | |
| Wild-type BJ fibroblasts (BJeH) | Cell Viability | 578 nM | [1] | |
| LOX-IMVI (melanoma) | Lipid Peroxidation Induction | 10 µM (concentration used) | ||
| A549 (lung cancer) | TXNRD1 Inhibition | 0.5 - 15 µM (concentration range) |
| Enzymatic Assays | Enzyme | Assay Type | IC50 | Reference |
| Recombinant Human GPX4 | Cell-free activity assay | No direct inhibition observed | [4] | |
| Thioredoxin Reductase 1 (TXNRD1) | Cell-free activity assay | 19.5 µM |
Experimental Protocols
Cell Viability Assay (Primary Screen)
-
Cell Plating: Seed BJeLR cells in 384-well plates at a density of 1,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add library compounds to the wells at a final concentration of 5 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add a reagent for measuring ATP content (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates a reduction in cell viability.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., vehicle, positive control like RSL3, and a negative control with a ferroptosis inhibitor like ferrostatin-1).
-
Probe Incubation: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM. This probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Cell Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the shift in fluorescence from red to green, which is indicative of lipid peroxidation.
TXNRD1 Enzymatic Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human TXNRD1, insulin, NADPH, and EDTA in a suitable buffer (e.g., TE buffer).
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The reduction of DTNB by TXNRD1 produces a yellow product that can be measured spectrophotometrically.
-
Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Visualizations
Experimental Workflow for the Discovery of this compound
Caption: Workflow for the discovery and characterization of this compound.
Signaling Pathway of Ferroptosis Induction by this compound (Revised)
Caption: Revised signaling pathway of this compound-induced ferroptosis via TXNRD1 inhibition.
Conclusion
This compound stands as a pivotal chemical probe in the study of ferroptosis. Its discovery through a rigorous high-throughput screening campaign and the subsequent evolution in understanding its mechanism of action highlight the dynamic nature of drug discovery and chemical biology. While initially lauded as a direct GPX4 inhibitor, the current consensus points towards TXNRD1 as its primary target. This revised understanding opens new avenues for research into the intricate roles of selenoproteins in regulating ferroptosis and provides a more accurate framework for the use of this compound as a tool to dissect this critical cell death pathway. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the ongoing exploration of ferroptosis in health and disease.
References
- 1. Development of small-molecule probes that selectively kill cells induced to express mutant RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 8, Concentration-dependent Activities by the Probe (CID 3689413/ML162) in HRASV12 Expressing and Non-expressing Cell Lines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Small-molecule allosteric inhibitors of GPX4 (Journal Article) | OSTI.GOV [osti.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of ML162 on RAS-Mutant Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The targeting of cancers harboring mutations in RAS oncogenes remains a formidable challenge in oncology. A promising therapeutic strategy involves the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The small molecule ML162, identified for its "RAS-selective lethal" (RSL) properties, is a potent inducer of ferroptosis.[1] While historically classified as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), the central regulator of ferroptosis, recent compelling evidence has redefined its primary mechanism. This guide provides a comprehensive technical overview of this compound, detailing its revised mechanism of action centered on the inhibition of Thioredoxin Reductase 1 (TXNRD1), its quantitative effects on cancer cell viability, and the experimental protocols used to elucidate its function.[2][3][4] We present this information through structured data tables, detailed methodologies, and signaling pathway diagrams to support ongoing research and drug development efforts in the field of RAS-mutant cancers.
Core Mechanism of Action: A Revised Understanding
Initially, this compound and the related compound RSL3 were categorized as Class II ferroptosis inducers (FINs) that directly bind to and inhibit GPX4.[2] However, recent biochemical studies have demonstrated that this compound does not directly inhibit the enzymatic activity of recombinant GPX4.[2][3] Instead, this compound has been identified as an efficient inhibitor of Thioredoxin Reductase 1 (TXNRD1), another critical selenoprotein in the cellular antioxidant system.[2][3]
The inhibition of TXNRD1 disrupts the thioredoxin system, which is essential for maintaining a reducing intracellular environment and regenerating multiple antioxidant enzymes. This disruption leads to increased intracellular oxidative stress. RAS-mutant cancer cells inherently exhibit higher levels of basal reactive oxygen species (ROS) and are therefore more vulnerable to further oxidative insults.[1] By inhibiting TXNRD1, this compound exacerbates this oxidative stress, overwhelming the capacity of the GPX4 system to neutralize lipid hydroperoxides. This leads to unchecked lipid peroxidation and subsequent execution of ferroptotic cell death.
The diagram below illustrates this revised signaling pathway.
Caption: Revised signaling pathway of this compound in RAS-mutant cancer cells.
Quantitative Data on this compound and Related Compounds
Quantitative analysis of target engagement and cellular cytotoxicity is crucial for understanding the potency of this compound. The following tables summarize key data from studies investigating this compound and the functionally similar compound RSL3.
Table 1: Target Engagement via Thermal Shift Assay (CETSA)
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating direct physical interaction.
| Compound (100 µM) | Target Protein | DMSO Control Tm (°C) | Compound-Treated Tm (°C) | ΔTm (°C) | Reference |
| This compound | TXNRD1 | 71.3 | 73.6 | +2.3 | [2] |
| RSL3 | TXNRD1 | 71.3 | 73.3 | +2.0 | [2] |
| This compound | GPX4 | 51.7 | 51.7 | 0.0 | [2] |
| RSL3 | GPX4 | 51.7 | 51.8 | +0.1 | [2] |
Data from Cheff et al. (2023). The significant thermal stabilization of TXNRD1 by this compound, contrasted with the lack of stabilization for GPX4, provides strong evidence that TXNRD1 is a direct target.[2]
Table 2: Cytotoxicity of RSL3 in Cancer Cell Lines
RSL3 is often used as a surrogate for this compound in ferroptosis studies. The half-maximal inhibitory concentration (IC50) indicates the compound's potency in reducing cell viability.
| Cell Line | RAS Status | Compound | IC50 Value | Notes | Reference |
| A549 | KRAS G12S | RSL3 | ~0.5 µM | Cell death rescued by Ferrostatin-1. | [2] |
| H1975 | Wild-Type | RSL3 | ~0.15 µM | Cell death rescued by Ferrostatin-1. | [2] |
Note: While H1975 is RAS wild-type, it is susceptible to RSL3, indicating that factors other than RAS mutation status can also determine sensitivity to ferroptosis inducers.[1][2]
Key Experimental Protocols
Reproducible and rigorous experimental design is fundamental. The following sections detail the methodologies for key assays used to characterize the effects of this compound.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Lipid Peroxidation Measurement (C11-BODIPY 581/591 Assay)
This assay uses a fluorescent probe to quantify lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells cultured on glass coverslips or in multi-well plates with this compound, a positive control (e.g., RSL3), and a vehicle control for a predetermined time (e.g., 4-8 hours). For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1 (Fer-1).
-
Probe Staining: Remove the medium and incubate the cells with 2.5 µM C11-BODIPY 581/591 dye in PBS or serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips and immediately visualize the cells. The unoxidized probe emits red fluorescence, while the oxidized probe (indicating lipid peroxidation) shifts to green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. Quantify lipid peroxidation by measuring the increase in the green fluorescence (FITC channel) signal.
-
Caption: Experimental workflow for measuring lipid peroxidation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target protein within intact cells.
-
Cell Treatment: Treat a suspension of cancer cells (e.g., 10-20 million cells) with a high concentration of this compound (e.g., 100 µM) or vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (TXNRD1 or GPX4) remaining at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target stabilization and binding.
Dual-Mechanism Induction: Ferroptosis and Apoptosis
Recent research into derivatives of this compound has uncovered the potential for dual-mechanism cell killing. By conjugating this compound with other pharmacophores, such as a naphthoquinone unit, novel compounds have been developed that induce both ferroptosis and apoptosis.[5] One such derivative, GIC-20, was shown to not only trigger ferroptosis by inducing lipid ROS accumulation but also to promote apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[5] This dual-action approach could represent a powerful strategy for overcoming cancer cell resistance.
Conclusion and Future Directions
The understanding of this compound's effect on RAS-mutant cancer cells has evolved significantly. The recognition of TXNRD1, not GPX4, as its primary molecular target provides a more accurate framework for its mechanism of inducing ferroptosis.[2][3] This finding necessitates a re-evaluation of prior studies that assumed direct GPX4 inhibition and opens new avenues for research into the thioredoxin system as a vulnerability in RAS-driven cancers.
Future work should focus on:
-
Validating TXNRD1 as the key mediator of this compound's "RAS-selective lethal" phenotype across a broader panel of RAS-mutant cell lines.
-
Exploring the therapeutic potential of this compound and its derivatives in combination with other agents, such as standard chemotherapy or targeted therapies that may further sensitize cells to oxidative stress.
-
Developing more selective TXNRD1 inhibitors to maximize on-target efficacy while minimizing potential off-target effects.
This technical guide provides a foundational understanding of this compound's complex activity, offering researchers the necessary data and protocols to further investigate this promising therapeutic agent for the treatment of RAS-mutant cancers.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives incorporating a naphthoquinone unit as ferroptosis/apoptosis inducers: Design, synthesis, anti-cancer activity, and drug-resistance reversal evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of ML162: A Technical Guide to its Core Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 has emerged as a significant tool compound in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), recent compelling evidence has redefined its primary mechanism of action. This guide provides an in-depth exploration of the cellular pathways affected by this compound, consolidating the latest understanding of its molecular interactions and downstream consequences. We will delve into its true target, the resulting signaling cascades, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their investigations and for professionals in the field of drug development exploring novel therapeutic strategies centered on ferroptosis.
Revisiting the Primary Target of this compound: From GPX4 to TXNRD1
Quantitative Analysis of this compound Activity
The efficacy of this compound is quantified through various in vitro and cellular assays. The following tables summarize key quantitative data related to its inhibitory activity and cytotoxic effects.
| Parameter | Enzyme | Value | Assay Conditions | Reference |
| IC50 | TXNRD1 | 19.5 µM | In vitro enzymatic assay with purified recombinant enzyme | [4] |
| Thermal Shift (ΔTm) | TXNRD1 | +2.3 °C | Cellular Thermal Shift Assay (CETSA) with 100 µM this compound | [4] |
| Thermal Shift (ΔTm) | GPX4 | No shift | Cellular Thermal Shift Assay (CETSA) with 100 µM this compound | [4] |
Table 1: In Vitro and Cellular Target Engagement of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against its direct target, TXNRD1, and the thermal stabilization data from CETSA, which confirms direct binding to TXNRD1 but not GPX4 in a cellular context.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.5 (as RSL3) | Cell Viability Assay | [5] |
| H1975 | Non-Small Cell Lung Cancer | Lower than A549 | Cell Viability Assay | [5] |
| LOX-IMVI | Melanoma | Dose-dependent killing | Cell Viability Assay | [6] |
| OS-RC-2 | Renal Cell Carcinoma | Not specified | Cell Viability Assay | [7] |
| MM1S/MM1R | Multiple Myeloma | Dose-dependent killing | Cell Viability Assay |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines. This table summarizes the cytotoxic effects of this compound across different cancer cell lines, highlighting its potential as an anti-cancer agent through the induction of ferroptosis. Note that direct IC50 values for this compound are not always available in the cited literature, with some studies reporting dose-dependent effects or comparing its activity to the related compound RSL3.
Signaling Pathways Modulated by this compound
The primary molecular event initiated by this compound is the inhibition of TXNRD1. This disruption of the thioredoxin system triggers a cascade of downstream events that ultimately lead to ferroptotic cell death.
Pathway Description:
-
Disruption of the Thioredoxin System: TXNRD1 is responsible for reducing oxidized thioredoxin (TRX-S2) to its active, reduced form (TRX-(SH)2) using NADPH as an electron donor. Inhibition of TXNRD1 leads to an accumulation of oxidized thioredoxin and depletion of reduced thioredoxin.
-
Impaired Redox Homeostasis and Glutathione Depletion: The thioredoxin system is a major cellular antioxidant system. Its impairment leads to increased overall oxidative stress. While distinct from the glutathione system, there is crosstalk between them. The depletion of NADPH due to the futile cycling of inhibited TXNRD1 can also impact the activity of glutathione reductase, which is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). This contributes to a decrease in the cellular pool of GSH.[1]
-
Accumulation of Reactive Oxygen Species (ROS): With the primary antioxidant systems compromised, there is a significant accumulation of reactive oxygen species (ROS), particularly lipid ROS.
-
Iron-Dependent Lipid Peroxidation: The excess ROS, in the presence of labile iron (Fe2+), catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes through Fenton-like reactions. This unchecked lipid peroxidation is the hallmark of ferroptosis.
-
Cell Death: The extensive damage to cellular membranes caused by lipid peroxidation leads to a loss of membrane integrity and ultimately, cell death by ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Thioredoxin Reductase 1 (TXNRD1) Activity Assay
This assay measures the enzymatic activity of TXNRD1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH.
Materials:
-
Recombinant human TXNRD1
-
This compound
-
NADPH
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Add recombinant TXNRD1 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing NADPH and DTNB in assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to TXNRD1 activity.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TXNRD1 and a loading control (e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein samples by SDS-PAGE and Western blotting using an anti-TXNRD1 antibody.
-
Quantify the band intensities and normalize them to the non-heated control.
-
Plot the percentage of soluble TXNRD1 against the temperature to generate melting curves for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells. The C11-BODIPY™ 581/591 probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cancer cell line of interest
-
This compound
-
C11-BODIPY™ 581/591 probe (Thermo Fisher Scientific)
-
Fluorescence microscope or flow cytometer
-
PBS
Procedure:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.
-
Treat the cells with this compound at various concentrations for the desired time. Include a vehicle control.
-
During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For microscopy, image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
For flow cytometry, harvest the cells and analyze the fluorescence in the green and red channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
Off-Target Effects and Selectivity
While TXNRD1 is the primary target of this compound, it is important to consider potential off-target effects, especially given its reactive chloroacetamide warhead. Proteomic studies have shown that this compound and the related compound RSL3 can interact with a number of other cellular proteins.[6] In contrast, another ferroptosis inducer, ML210, which has a different reactive group (nitroisoxazole), exhibits greater selectivity for GPX4 and fewer off-target effects compared to this compound and RSL3.[6] The cell-killing activity of ML210 can be fully rescued by the ferroptosis inhibitor ferrostatin-1, whereas the rescue of this compound- and RSL3-induced cell death by ferrostatin-1 is often incomplete, suggesting that off-target effects may contribute to their cytotoxicity at higher concentrations.[6]
Conclusion
The understanding of this compound's mechanism of action has significantly evolved, with Thioredoxin Reductase 1 now established as its primary molecular target. This inhibition disrupts the cellular redox balance, leading to an accumulation of lipid reactive oxygen species and subsequent iron-dependent cell death via ferroptosis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a precise understanding of this compound's mode of action is paramount for its effective use as a research tool and for the exploration of TXNRD1 inhibition as a potential therapeutic strategy in oncology and other diseases where ferroptosis plays a critical role. The continued investigation into the nuanced downstream effects and potential off-targets of this compound will further refine our ability to harness the therapeutic potential of inducing ferroptosis.
References
- 1. Thioredoxin Reductase 1 inhibition triggers ferroptosis in KRAS-independent lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Modulation of ferroptosis sensitivity by TXNRD1 in pancreatic cancer cells | Semantic Scholar [semanticscholar.org]
- 3. TXNRD1: A Key Regulator Involved in the Ferroptosis of CML Cells Induced by Cysteine Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of Ferroptosis Induction: A Technical Guide to ML162's Interaction with Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML162, initially identified as a potent inducer of ferroptosis through the inhibition of the selenoprotein Glutathione (B108866) Peroxidase 4 (GPX4), has been the subject of a significant paradigm shift in our understanding of its mechanism of action. Emerging evidence compellingly demonstrates that this compound, along with the structurally related compound RSL3, does not directly inhibit GPX4. Instead, its primary intracellular target is another critical selenoprotein: Thioredoxin Reductase 1 (TXNRD1).[1][2][3] This revelation has profound implications for the study of ferroptosis and the development of novel therapeutics targeting this cell death pathway. This technical guide provides an in-depth analysis of this compound's interaction with selenoproteins, focusing on its now-understood role as a TXNRD1 inhibitor. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to equip researchers with a comprehensive resource for their work in this evolving field.
Quantitative Analysis of this compound's Interaction with Selenoproteins
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data presented below summarizes key findings, highlighting the compound's potent effect on TXNRD1 and lack of direct activity against GPX4.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | This compound IC50 (µM) | RSL3 IC50 (µM) | Notes |
| TXNRD1 | 19.5[2][4] | 7.9[2][4] | Inhibition of recombinant TXNRD1. |
| GPX4 | No inhibition detected[1][2][3] | No inhibition detected[1][2][3] | No direct inhibition of recombinant GPX4 observed. |
| GPX1 | No significant inhibition | No significant inhibition | |
| Glutathione Reductase (GR) | No significant inhibition | No significant inhibition |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | This compound Concentration | Observed Effect |
| TXNRD1 Activity Suppression (RX1 Probe) | A549 (Human Lung Cancer) | ≥ 0.5 µM[5] | Dose-dependent suppression of TXNRD1 activity. |
| Cell Viability (Cytotoxicity) | HRASG12V-expressing BJ fibroblasts | IC50 = 25 nM[6] | Selective lethal effect on mutant RAS oncogene-expressing cells. |
| Cell Viability (Cytotoxicity) | Wild-type BJ fibroblasts | IC50 = 578 nM[6] |
Table 3: Biophysical Interaction of this compound with Selenoproteins
| Assay | Target Protein | This compound Concentration | Thermal Shift (ΔTm) | Notes |
| Cellular Thermal Shift Assay (CETSA) | TXNRD1 | 100 µM | +2.3 °C[4] | Significant thermal stabilization, indicating direct binding. |
| Cellular Thermal Shift Assay (CETSA) | GPX4 | 100 µM | No significant shift[4] | No evidence of direct binding in cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings discussed. The following sections provide protocols for key experiments used to characterize the interaction of this compound with selenoproteins.
TXNRD1 Enzymatic Activity Assay
This assay measures the activity of TXNRD1 by monitoring the reduction of its substrate, thioredoxin (Trx), which is coupled to the reduction of insulin (B600854) by Trx.
Materials:
-
Recombinant human TXNRD1
-
This compound (or other inhibitors)
-
NADPH
-
Human thioredoxin (Trx)
-
Insulin
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing TE buffer, NADPH, and insulin.
-
Add recombinant TXNRD1 to the reaction mixture.
-
To initiate the reaction, add Trx.
-
In parallel, prepare a set of reactions including various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the reactions at 37°C.
-
The reduction of insulin by the TXNRD1/Trx system will cause it to precipitate.
-
At defined time points, stop the reaction by adding a solution of DTNB in the presence of guanidine (B92328) hydrochloride.
-
Measure the absorbance at 412 nm to quantify the reduction of DTNB by the remaining free thiols, which is inversely proportional to TXNRD1 activity.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[7][8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[10][11]
Materials:
-
A549 cells (or other relevant cell line)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TXNRD1 and a loading control)
Procedure:
-
Culture A549 cells to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TXNRD1 in each sample by Western blotting.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates direct binding and stabilization of TXNRD1.[10][12]
Mass Spectrometry-Based Adduct Formation Analysis
This method is used to confirm the covalent binding of this compound to its target selenoprotein.
Materials:
-
Purified recombinant TXNRD1 or GPX4
-
This compound
-
Reaction buffer (e.g., Tris buffer)
-
LC-MS/MS system
Procedure:
-
Incubate the purified selenoprotein with this compound at a specific molar ratio for a defined period.
-
For cellular analysis, treat cells with this compound, lyse the cells, and immunoprecipitate the target protein.
-
Analyze the intact protein or proteolytic digests of the protein by LC-MS/MS.
-
Search for mass shifts in the resulting spectra corresponding to the covalent adduction of this compound to the protein.
-
Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue (e.g., selenocysteine) that is modified by the inhibitor.[13][14][15][16]
Signaling Pathways and Mechanistic Diagrams
The inhibition of TXNRD1 by this compound disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.
The Revised Mechanism of this compound-Induced Ferroptosis
The diagram below illustrates the updated understanding of how this compound induces ferroptosis. This compound directly inhibits TXNRD1, which in turn impairs the thioredoxin (Trx) system's ability to reduce peroxides and other oxidized molecules. This leads to an increase in oxidative stress, lipid peroxidation, and ultimately, ferroptosis. This is in contrast to the previously held belief that this compound directly targeted GPX4.
Caption: Revised signaling pathway of this compound-induced ferroptosis via TXNRD1 inhibition.
Experimental Workflow for Characterizing this compound's Target
The logical workflow for elucidating the true target of this compound involves a series of in vitro and cell-based assays. This diagram outlines the key experimental steps that led to the re-evaluation of this compound's mechanism of action.
Caption: Logical workflow for identifying the primary target of this compound.
Conclusion and Future Directions
The re-characterization of this compound as a TXNRD1 inhibitor marks a pivotal moment in the study of ferroptosis.[1][2][3] This finding necessitates a re-evaluation of previous studies that utilized this compound under the assumption of it being a specific GPX4 inhibitor. For researchers and drug development professionals, this presents both a challenge and an opportunity. The potent and selective nature of this compound's lethality towards RAS-mutant cells remains a compelling therapeutic avenue.[6] Future research should focus on leveraging the understanding of TXNRD1 as the primary target to develop more potent and specific inhibitors. Furthermore, exploring the downstream consequences of TXNRD1 inhibition in greater detail will undoubtedly uncover novel insights into the intricate regulation of ferroptosis and cellular redox homeostasis. This technical guide serves as a foundational resource to support these future endeavors, providing the necessary data, protocols, and conceptual frameworks to advance our understanding and therapeutic application of this compound and related compounds.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ML162 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 is a small molecule inhibitor that has been a valuable tool in studying a form of regulated cell death known as ferroptosis. Initially characterized as a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), recent compelling evidence has redefined its primary mechanism of action. Current research indicates that this compound does not directly inhibit GPX4 but rather functions as a potent inhibitor of thioredoxin reductase 1 (TXNRD1), a key enzyme in the thioredoxin antioxidant system.[1][2][3][4] Inhibition of TXNRD1 by this compound leads to a buildup of oxidative stress, resulting in a ferroptosis-like cell death characterized by iron-dependent lipid peroxidation.[1][3]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its role as a TXNRD1 inhibitor to induce ferroptosis. The information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| A549 | Lung Carcinoma | ~0.5 µM (IC50) | 24 hours | [3] |
| H1975 | Non-small cell lung cancer | Lower than A549 | Not specified | [3] |
| MCF-7 | Breast Cancer | 23 to 44 µM (GI50 for derivatives) | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | 9 to 41 µM (GI50 for derivatives) | Not specified | [5] |
| Various Cancer Cell Lines | Various | Similar cell-killing profile to RSL3 and ML210 | Not specified | [6] |
| Ferroptosis sensitive cancer cells | Various | Single-digit nanomolar (IC50 for a derivative) | Not specified | [7] |
Note: IC50 and GI50 values can vary depending on the cell line, assay conditions, and the specific derivative of this compound used. It is crucial to perform a dose-response experiment for each new cell line.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting TXNRD1, this compound disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.
General Experimental Workflow for Studying this compound Effects
This workflow outlines the key steps for investigating the cellular response to this compound treatment.
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound
This protocol provides a general guideline for treating cultured cells with this compound to induce ferroptosis.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium appropriate for the cell line
-
96-well or other multi-well plates
-
Cell line of interest
-
Ferrostatin-1 (optional, as a negative control for ferroptosis)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and other reagents.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
Prepare a working solution of Ferrostatin-1 (e.g., 1-10 µM final concentration) if used.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
For Ferrostatin-1 control wells, pre-treat cells with Ferrostatin-1 for 1-2 hours before adding this compound.
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound, the vehicle control, and the this compound + Ferrostatin-1 co-treatment.
-
Incubate the plate for the desired treatment period (e.g., 4, 12, or 24 hours). The optimal time should be determined empirically.[2][3]
-
-
Downstream Analysis:
-
Following incubation, proceed with downstream assays such as cell viability or lipid peroxidation analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Staining:
-
During the last 30-60 minutes of this compound treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM.[8]
-
Incubate at 37°C, protected from light.
-
-
Cell Washing:
-
Carefully remove the medium containing the probe.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using appropriate filter sets for the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.[8]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
-
Protocol 4: Western Blot Analysis of TXNRD1 and Downstream Targets
This protocol is for assessing changes in protein levels following this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TXNRD1, anti-4-HNE, anti-p-ASK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After this compound treatment, wash cells with cold PBS and lyse them on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Conclusion
This compound is a valuable chemical probe for studying the thioredoxin antioxidant system and inducing a ferroptosis-like cell death through the inhibition of TXNRD1. The protocols provided here offer a framework for utilizing this compound in cell culture experiments. Researchers should optimize concentrations and treatment times for their specific cell lines and experimental objectives. Careful use of controls, such as the ferroptosis inhibitor Ferrostatin-1, is essential for confirming the mechanism of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of this compound-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Induction of Ferroptosis using ML162
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] It has emerged as a promising therapeutic target in various diseases, particularly cancer.[2] ML162 is a potent small molecule inducer of ferroptosis.[3][4] Initially characterized as an inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, recent evidence suggests that this compound may also exert its effects through the inhibition of Thioredoxin Reductase 1 (TXNRD1).[3][4][5] These application notes provide a comprehensive guide to utilizing this compound for inducing ferroptosis, including optimal concentrations, detailed experimental protocols, and visualization of the underlying signaling pathways.
Data Presentation: Optimal Concentration of this compound for Inducing Ferroptosis
The optimal concentration of this compound for inducing ferroptosis is cell-line dependent. The following table summarizes reported concentrations and their effects on various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| OS-RC-2 (Renal Cell Carcinoma) | 0.4 µM | Not Specified | Inhibition of cell viability | [6] |
| OS-RC-2 (Renal Cell Carcinoma) | 5 µM | 4 hours | Used for Cellular Thermal Shift Assay (CETSA) | [6] |
| A549 (Lung Carcinoma) | 0.5 µM | Not Specified | IC50 value | [3] |
| A549 (Lung Carcinoma) | 0.5 µM and higher | 4, 12, and 24 hours | Dose-dependent suppression of TXNRD1 activity | [3][5] |
| H1975 (Non-Small Cell Lung Cancer) | ~IC50 | 6 hours | Cytotoxicity | [3] |
| HT-1080 (Fibrosarcoma) | ~IC50 | Not Specified | Cytotoxicity | [3] |
| HT-1080 (Fibrosarcoma) | 1.6 µM | Not Specified | IC50 of a derivative, GIC-20 | [2] |
Signaling Pathways in this compound-Induced Ferroptosis
This compound induces ferroptosis primarily by inhibiting key antioxidant systems, leading to the accumulation of lethal lipid peroxides. The diagram below illustrates the central signaling pathways involved.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced ferroptosis.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on cultured cells.
Caption: General experimental workflow for ferroptosis induction.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.[7][8][9][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours (or overnight at 37°C) with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry or fluorescence microscopy.[11][12][13][14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy).
-
Allow cells to attach and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry:
-
Harvest the cells using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer. The oxidized probe fluoresces green (excitation ~488 nm, emission ~510 nm), while the reduced probe fluoresces red (excitation ~581 nm, emission ~591 nm).
-
-
For fluorescence microscopy:
-
Add fresh PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
-
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Glutathione (GSH) Depletion Assay
This protocol provides a general method for measuring intracellular GSH levels. Commercial kits are widely available and recommended for ease of use and reproducibility.[16]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer
-
Glutathione detection reagent (e.g., 5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the cell viability assay protocol.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen GSH assay kit.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Transfer the supernatant to a new plate.
-
Add the glutathione detection reagent to each sample.
-
Incubate as recommended by the kit manufacturer.
-
Measure the absorbance at the appropriate wavelength (typically 412 nm for DTNB-based assays).
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Intracellular Labile Iron Pool Assay (Calcein-AM)
This protocol uses the fluorescent probe Calcein-AM to measure the intracellular labile iron pool. The fluorescence of calcein (B42510) is quenched by iron.[17][18]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Calcein-AM (stock solution in DMSO)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
During the last 15-30 minutes of incubation, add Calcein-AM to the culture medium at a final concentration of 0.5-5 µM.
-
Wash the cells twice with PBS.
-
For flow cytometry:
-
Harvest and resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer with excitation at ~494 nm and emission at ~517 nm.
-
-
For fluorescence microscopy:
-
Add fresh PBS to the cells.
-
Image the cells using a fluorescence microscope with a standard FITC filter set.
-
-
A decrease in calcein fluorescence intensity indicates an increase in the intracellular labile iron pool. Quantify the mean fluorescence intensity.
References
- 1. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abpbio.com [abpbio.com]
- 16. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GSK-3β manipulates ferroptosis sensitivity by dominating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ML162 Treatment in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 is a small molecule that has been widely utilized in in vitro research as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Historically, this compound was classified as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent evidence has emerged suggesting a more complex mechanism of action.
A 2023 study has indicated that this compound, along with the structurally related compound RSL3, may not directly inhibit recombinant GPX4 in vitro.[1][2][3] Instead, these compounds have been identified as efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3] Inhibition of TXNRD1 can also lead to increased oxidative stress and a cellular state that mimics ferroptosis. Despite this evolving understanding, this compound remains a valuable tool for inducing ferroptosis-like cell death in laboratory settings. Researchers using this compound should be aware of its potential effects on both GPX4 and TXNRD1 and consider this in their experimental design and data interpretation.
These application notes provide an overview of the in vitro use of this compound, including its mechanism of action, and detailed protocols for its application in cell culture studies.
Mechanism of Action
This compound induces cell death through the process of ferroptosis. The key events in this pathway are:
-
Inhibition of Antioxidant Systems: this compound was initially thought to directly and covalently bind to the active site of GPX4, inhibiting its ability to reduce lipid hydroperoxides.[4][5] More recent findings suggest that this compound can also inhibit TXNRD1, another crucial component of the cellular antioxidant defense system.[1][2][3]
-
Lipid Peroxidation: The inactivation of these protective enzymes leads to the unchecked, iron-dependent accumulation of lipid reactive oxygen species (ROS).[4][6] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this peroxidation.
-
Cell Death: The extensive lipid peroxidation damages cell membranes, leading to increased permeability and eventual cell lysis in a manner distinct from apoptosis or necrosis.[4][7]
The cell death induced by this compound can be rescued by iron chelators (e.g., deferoxamine) and lipophilic antioxidants (e.g., Ferrostatin-1), which are hallmark characteristics of ferroptosis.[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Notes |
| HRASG12V-expressing BJ fibroblasts | Fibrosarcoma | 25 nM | Selective lethality in mutant RAS-expressing cells. |
| Wild-type BJ fibroblasts | - | 578 nM | Lower sensitivity compared to RAS-mutant cells. |
| HN3 | Head and Neck Cancer | More sensitive | Parental cell line.[8] |
| HN3R | Head and Neck Cancer | Less sensitive | Cisplatin-resistant derivative.[8] |
| HN3-rslR | Head and Neck Cancer | Less sensitive | Acquired RSL3-resistant derivative.[8] |
| A549 | Lung Cancer | ~0.5 µM | IC50 can be influenced by selenium supplementation.[3] |
| OS-RC-2 | Renal Cell Carcinoma | 0.4 µM (treatment concentration) | Used to demonstrate ferroptosis induction.[9] |
Experimental Protocols
Protocol 1: General Cell Viability Assay with this compound
This protocol outlines a general procedure for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (stock solution typically in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Cell Quanti-Blue™, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-40,000 cells per well.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from a concentrated stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound-containing medium.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 10 µL of Cell Quanti-Blue™ Reagent.[3]
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes how to measure lipid ROS, a key marker of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells cultured on glass-bottom dishes or in multi-well plates
-
This compound
-
Ferrostatin-1 (as a negative control)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel.
-
Treat the cells with this compound at a concentration known to induce cell death (e.g., 1-10 µM) for a shorter time period (e.g., 4-8 hours).[10]
-
Include a co-treatment group with this compound and Ferrostatin-1 (e.g., 1-2 µM) to confirm the involvement of lipid peroxidation.[9][10]
-
-
Probe Loading:
-
During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[11]
-
-
Washing:
-
Wash the cells twice with PBS to remove the excess probe.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells using appropriate filter sets. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.[10][11]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence channels. The shift in fluorescence from red to green indicates lipid peroxidation.[11]
-
-
Data Analysis:
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Pevonedistat (MLN4924) in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (B1684682) (also known as MLN4924 or TAK-924) is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ligases (CRLs).[3][4] CRLs represent the largest family of E3 ubiquitin ligases and are responsible for targeting a multitude of proteins for proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, DNA replication and repair, and signal transduction.[5][6]
In many cancers, the neddylation pathway is hyperactivated, leading to aberrant degradation of tumor suppressor proteins and promoting cancer cell survival and proliferation.[7][8] By inhibiting NAE, pevonedistat blocks the neddylation of cullins, leading to the inactivation of CRLs.[2][9] This results in the accumulation of CRL substrate proteins, including cell cycle inhibitors like p21 and p27, and DNA replication licensing factors like CDT1, which in turn induces cell cycle arrest, senescence, and apoptosis in cancer cells.[5][9][10] The unique mechanism of action of pevonedistat provides a strong rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.[11]
Mechanism of Action and Rationale for Combination Therapy
Pevonedistat forms a covalent adduct with NEDD8 in a reaction catalyzed by NAE, effectively blocking the entire downstream neddylation cascade.[1][5] This leads to the accumulation of various CRL substrates, triggering multiple anti-cancer cellular responses:
-
Cell Cycle Arrest and Senescence: Accumulation of CDK inhibitors p21 and p27 leads to G1 or G2/M cell cycle arrest and cellular senescence.[9][10]
-
DNA Damage and Apoptosis: The buildup of DNA replication factor CDT1 can cause DNA re-replication and subsequent DNA damage, activating apoptotic pathways.[10][12] Pevonedistat can also induce apoptosis through the stabilization of other pro-apoptotic proteins like NOXA.[5]
-
Inhibition of NF-κB Signaling: By preventing the degradation of IκBα, an inhibitor of NF-κB, pevonedistat can suppress this pro-survival signaling pathway.[12][13]
-
Synergy with Chemotherapy and Radiotherapy: Pevonedistat can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation by impairing DNA damage repair pathways.[6][12] For instance, it has been shown to interfere with nucleotide excision repair (NER) and interstrand crosslink repair (ICR) pathways, enhancing the efficacy of platinum-based agents.[6]
-
Modulation of the Tumor Microenvironment: Pevonedistat can also affect non-malignant cells within the tumor microenvironment, potentially enhancing anti-tumor immune responses.[12]
The multifaceted effects of pevonedistat make it an ideal candidate for combination therapies. By targeting the fundamental process of protein degradation, it can synergize with a wide range of anti-cancer treatments, including conventional chemotherapy, targeted therapies, and immunotherapy.
Preclinical and Clinical Data in Combination Therapies
Pevonedistat has been investigated in numerous preclinical models and clinical trials in combination with various anti-cancer agents across a range of malignancies.
Combination with Chemotherapy
Pevonedistat has shown synergistic or additive effects when combined with standard-of-care chemotherapies.
| Cancer Type | Combination Agent(s) | Phase | Key Findings | Reference(s) |
| Advanced Solid Tumors | Docetaxel | Phase Ib | MTD of pevonedistat was 25 mg/m². Overall response rate (ORR) was 16%. Common AEs included fatigue and nausea. | [6][14] |
| Advanced Solid Tumors | Carboplatin (B1684641) + Paclitaxel | Phase Ib | MTD of pevonedistat was 20 mg/m². ORR was 35%. Two complete responses were observed. High ERCC1 expression correlated with clinical benefit. | [6][14] |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Docetaxel | Phase II | ORR was 22%, median PFS was 4.1 months, and median OS was 13.2 months. The combination was deemed safe and active in relapsed NSCLC. | [15] |
| Acute Myeloid Leukemia (AML) / Myelodysplastic Syndromes (MDS) | Azacitidine | Preclinical & Clinical | Synergistic effects observed in AML cell lines and xenografts.[16] A Phase 3 trial investigated pevonedistat plus azacitidine versus azacitidine alone.[17] | [16][18][17] |
| Recurrent/Refractory Pediatric Solid Tumors | Temozolomide + Irinotecan | Phase I | The combination was well-tolerated in children. Pharmacokinetics of pevonedistat were not altered by the combination. |
Combination with Targeted Therapy
The combination of pevonedistat with targeted agents is a promising strategy to overcome resistance and enhance efficacy.
| Cancer Type | Combination Agent | Phase | Key Findings | Reference(s) |
| Myelofibrosis | Ruxolitinib (B1666119) | Phase I | The combination was safe and well-tolerated with no dose-limiting toxicities observed. Anemia response was seen in two patients. Suppression of pro-inflammatory cytokines was noted. | [19] |
Combination with Oncolytic Virotherapy
Pevonedistat can enhance the efficacy of oncolytic viruses by modulating the host's antiviral response.
| Cancer Model | Combination Agent | Study Type | Key Findings | Reference(s) |
| Ovarian and other cancers | VSVΔ51 (Oncolytic Virus) | Preclinical | Pevonedistat sensitized cancer cells to VSVΔ51 infection, increased tumor cell death, and improved therapeutic outcomes in resistant murine cancer models. | [20] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of pevonedistat in combination with other therapies.
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of pevonedistat, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
Pevonedistat (MLN4924)
-
Combination drug
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of pevonedistat and the combination drug in culture medium. For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[21]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by pevonedistat in combination with other therapies using flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of pevonedistat and/or combination drugs for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of pevonedistat in combination therapy using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, NOD-SCID)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
Pevonedistat formulation (e.g., in 10% 2-hydroxypropyl-β-cyclodextrin)[22]
-
Combination drug formulation
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS, with or without Matrigel, at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).[22]
-
Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.[22]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, Pevonedistat alone, Combination drug alone, Pevonedistat + Combination drug).
-
Treatment Administration: Administer the treatments according to the planned dosing schedule and route (e.g., intraperitoneal, subcutaneous, intravenous).[22]
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor the general health of the animals daily.[22]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, after a specific duration, or if signs of morbidity are observed. Euthanize mice according to IACUC guidelines.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting). Statistically compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways Affected by Pevonedistat Combination Therapy
The anti-tumor activity of pevonedistat, particularly in combination settings, is mediated through its impact on multiple signaling pathways.
-
p53 Signaling Pathway: In AML cells, pevonedistat has been shown to activate the p53 signaling pathway by increasing the expression of p53 and its downstream target p21, leading to apoptosis.[1]
-
NF-κB Signaling: Pevonedistat can inhibit the pro-survival NF-κB pathway by stabilizing its inhibitor, IκBα.[12] This is a key mechanism for its synergy with other agents and for overcoming drug resistance.
-
AKT and ERK Signaling: The response to pevonedistat can be associated with the activation state of the ERK and AKT signaling pathways. In some cancers like glioblastoma, sensitivity to pevonedistat is linked to the upregulation of these pathways.[7] Conversely, in other contexts, pevonedistat treatment can lead to the activation of these pro-survival pathways, suggesting that co-targeting AKT or ERK could be a rational combination strategy.[2]
-
DNA Damage Response (DDR): By causing the accumulation of CRL substrates like CDT1, pevonedistat induces DNA re-replication and stress, activating the DDR pathway.[10] This provides a strong rationale for combining pevonedistat with DNA-damaging agents like chemotherapy and radiation, as well as with DDR inhibitors (e.g., PARP inhibitors).
Conclusion
Pevonedistat represents a novel therapeutic strategy that targets a fundamental cellular process often dysregulated in cancer. Its ability to induce pleiotropic anti-tumor effects and to synergize with a wide range of other cancer therapies makes it a highly promising agent for combination treatment regimens. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute preclinical and clinical studies to further explore and exploit the therapeutic potential of pevonedistat in combination with other cancer therapies. Careful consideration of the underlying biology and the specific combination partners will be crucial for optimizing treatment schedules and patient selection to maximize clinical benefit.
References
- 1. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. carmofur.com [carmofur.com]
- 5. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase II Trial of Pevonedistat and Docetaxel in Patients With Previously Treated Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Feasibility of Pevonedistat Combined with Azacitidine, Fludarabine, Cytarabine in Pediatric Relapsed/Refractory AML: Results from COG ADVL1712 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. A phase I trial of pevonedistat in combination with ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Effects of ML162
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 is a small molecule inhibitor that has been instrumental in the study of a specific form of regulated cell death known as ferroptosis. Initially characterized as a direct covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), recent evidence has redefined its primary molecular target. This document provides detailed protocols to measure the multifaceted effects of this compound, taking into account both its historical context and the latest understanding of its mechanism of action.
Historically, this compound was utilized to induce ferroptosis by directly inhibiting GPX4, an enzyme crucial for detoxifying lipid peroxides.[1][2][3] This inhibition leads to an iron-dependent accumulation of lipid reactive oxygen species (ROS), culminating in cell death.[1][4] However, a 2023 study by Cheff et al. demonstrated that this compound does not directly inhibit purified GPX4 but is a potent inhibitor of another key antioxidant enzyme, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can also lead to increased oxidative stress, which may explain the ferroptosis-like cell death observed with this compound treatment.[8]
These application notes provide protocols to:
-
Assess the direct enzymatic inhibition of both TXNRD1 and GPX4 by this compound.
-
Quantify the cellular consequences of this compound treatment, including the induction of lipid peroxidation and cell death.
-
Characterize the mode of cell death induced by this compound to determine if it aligns with the hallmarks of ferroptosis.
Signaling Pathways and Experimental Workflows
To understand the effects of this compound, it is crucial to visualize its impact on cellular redox systems and the subsequent induction of ferroptosis.
Caption: Mechanism of this compound action and its downstream effects.
Caption: General experimental workflow for characterizing this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Assay Conditions | Reference |
| This compound | TXNRD1 | 19.5 | Biochemical assay with recombinant TXNRD1. | [6] |
| RSL3 | TXNRD1 | 7.9 | Biochemical assay with recombinant TXNRD1. | [6] |
| This compound | GPX4 | No inhibition observed | Biochemical assay with recombinant GPX4. | [5][6] |
| RSL3 | GPX4 | No inhibition observed | Biochemical assay with recombinant GPX4. | [5][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference |
| HRASG12V BJ Fibroblasts | Cell Viability | IC50 | 0.025 | [9] |
| Wild-type BJ Fibroblasts | Cell Viability | IC50 | 0.578 | [9] |
| HT-1080 | Cell Viability | IC50 | 0.06 | [9] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. Direct comparison of values across different studies should be made with caution.
Experimental Protocols
Protocol 1: In Vitro Thioredoxin Reductase 1 (TXNRD1) Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on TXNRD1 enzymatic activity.
Materials:
-
Recombinant human TXNRD1
-
This compound
-
NADPH
-
Dithiothreitol (DTT)
-
Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH (final concentration of 200 µM)
-
Recombinant TXNRD1 (final concentration of 10-20 nM)
-
Varying concentrations of this compound or DMSO vehicle control.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between this compound and TXNRD1.
-
Initiate the reaction by adding insulin (final concentration of 2.5 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Plot the reaction rate against the this compound concentration to determine the IC50 value.
Protocol 2: In Vitro Glutathione Peroxidase 4 (GPX4) Activity Assay (Coupled-Enzyme Assay)
This protocol is used to verify the lack of direct inhibition of GPX4 by this compound.[8][10] The assay measures GPX4 activity by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase.[10]
Materials:
-
Purified recombinant human GPX4
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PCOOH) or cumene (B47948) hydroperoxide as a substrate
-
This compound
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.[8]
-
Add varying concentrations of this compound or DMSO as a vehicle control to the reaction mixture.
-
Add purified GPX4 to the mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the hydroperoxide substrate (e.g., PCOOH).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[11][12]
-
Calculate the rate of reaction and compare the activity in the presence of this compound to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol determines the cytotoxic effects of this compound on cultured cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP as an indicator of metabolically active cells.[8][13]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest (e.g., HT-1080, A549)
-
This compound
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[8]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Protocol 4: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol uses a fluorescent probe to quantify lipid ROS, a key hallmark of ferroptosis.[8][14] The C11-BODIPY™ 581/591 probe shifts its fluorescence emission from red to green upon oxidation.[8][13]
Materials:
-
C11-BODIPY™ 581/591 (Thermo Fisher Scientific)
-
Cell lines of interest
-
This compound
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable format for microscopy (e.g., chamber slides) or flow cytometry (e.g., 6-well plates) and allow them to adhere.
-
Treat cells with this compound or a vehicle control for the desired time.
-
During the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[8]
-
Wash the cells twice with PBS.
-
For microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.[8]
-
For flow cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence.[8]
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[8]
Protocol 5: Ferroptosis Rescue Experiment
This protocol is essential to confirm that the cell death induced by this compound is indeed ferroptosis. Ferroptosis can be specifically inhibited by iron chelators or lipid-soluble antioxidants like ferrostatin-1.[6][13]
Materials:
-
Cell lines of interest
-
This compound
-
Ferrostatin-1
-
Cell viability assay reagents (as in Protocol 3)
Procedure:
-
Seed cells in a 96-well plate as described in the cell viability assay protocol.
-
Prepare treatment groups:
-
Vehicle control
-
This compound alone (at a concentration around its IC50)
-
Ferrostatin-1 alone
-
This compound and Ferrostatin-1 in combination (pre-treat with Ferrostatin-1 for 1-2 hours before adding this compound).
-
-
Incubate the cells for the same duration as in the initial viability assay.
-
Measure cell viability using the CellTiter-Glo® assay or a similar method.
-
A significant increase in cell viability in the co-treatment group compared to the this compound alone group indicates that the cell death is, at least in part, due to ferroptosis.[13]
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017120445A1 - Compounds and methods for increasing tumor infiltration by immune cells - Google Patents [patents.google.com]
- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. Measurement of Glutathione Peroxidase 1 (GPx1) and Superoxide Dismutase (SOD) Serum Activity [bio-protocol.org]
- 13. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML162 in Cancer Research
Introduction
ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a unique form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Initially classified as a direct and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), this compound has been a valuable tool for investigating the role of ferroptosis in various disease models, particularly in cancer.[3][4] However, recent studies have provided compelling evidence that this compound, along with the related compound RSL3, may not directly inhibit purified GPX4. Instead, it is proposed to be an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can lead to increased oxidative stress and a ferroptosis-like cell death, suggesting a need to re-evaluate its precise mechanism of action in cellular contexts.[5][8]
Despite the evolving understanding of its direct molecular target, this compound remains a critical experimental tool. Its ability to induce robust ferroptotic cell death makes it highly relevant for cancer research, especially for targeting therapy-resistant cancer cell states and overcoming drug resistance.[9][10] These application notes provide a comprehensive guide for researchers on the experimental design, relevant protocols, and data interpretation when using this compound to study ferroptosis in cancer.
Mechanism of Action & Signaling Pathways
The understanding of this compound's mechanism has evolved. Initially, it was believed to directly target GPX4, a central regulator of ferroptosis. More recent evidence points towards TXNRD1 as a primary target. Both proposed pathways culminate in the iron-dependent accumulation of lipid peroxides, the hallmark of ferroptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
how to prepare ML162 stock solution for experiments
A Potent Inducer of Ferroptosis for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML162 is a small molecule compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Initially identified as a covalent inhibitor of glutathione (B108866) peroxidase 4 (GPX4), recent studies have compellingly demonstrated that this compound, along with other ferroptosis-inducing compounds like RSL3, functions as an efficient inhibitor of thioredoxin reductase 1 (TXNRD1).[2][3][4] This revised understanding of its mechanism of action is critical for the accurate design and interpretation of experiments in cancer biology, neurodegenerative disease, and other fields where ferroptosis is implicated. This compound shows selective lethality in cell lines with mutated RAS oncogenes, making it a valuable tool for investigating cancer vulnerabilities.[3][5][6]
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays, ensuring reproducible and reliable experimental outcomes.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₂₃H₂₂Cl₂N₂O₃S | [3] |
| Molecular Weight | 477.4 g/mol | [3][6] |
| Purity | ≥95% | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | ||
| DMSO | Up to 95 mg/mL (~199 mM) | [1] |
| Ethanol | Up to 10 mg/mL | [1] |
| DMF | Up to 10 mg/mL | [3] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Citations |
| Powder | -20°C | ≥ 3 years | [1][3] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [1][5] |
| -20°C | 1 month | [1][5] |
Note: It is strongly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][5] this compound is also sensitive to air and light; store in the dark.[6]
Table 3: Experimentally Determined Effective Concentrations of this compound
| Assay Type | Cell Line(s) | Effective Concentration Range | Citations |
| RAS-Selective Lethality (IC₅₀) | BJ Fibroblasts (HRASG12V) | 25 nM | [5] |
| BJ Fibroblasts (Wild-Type) | 578 nM | [5][6] | |
| Induction of Ferroptosis | LOX-IMVI Melanoma | 10 µM | [3] |
| TXNRD1 Inhibition (Cellular) | A549 Lung Cancer | 0.5 - 15 µM | [3] |
| TXNRD1 Inhibition (Cell-Free IC₅₀) | Recombinant TXNRD1 | 19.5 µM | [3] |
| Cell Viability Assay | OS-RC-2 Renal Cancer | 0.4 µM | [7] |
| Cellular Thermal Shift Assay (CETSA) | OS-RC-2 Renal Cancer | 5 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.774 mg of this compound (Molecular Weight = 477.4 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile tube. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO. For 4.774 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration. Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[5]
-
Long-term Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5] Keep protected from light.[6]
Protocol 2: General Cell-Based Assay for Induction of Ferroptosis
This protocol provides a general workflow for treating cultured cells with this compound to induce ferroptosis and assess cell viability.
Materials:
-
Cultured cells of interest (e.g., A549, HT-1080)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (optional control)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or SYTOX Green)
-
96-well clear or opaque-walled cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Allow cells to adhere and grow for 18-24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group. If using Ferrostatin-1 as a rescue agent, pre-treat cells for 2-4 hours with Fer-1 (e.g., 2 µM) before adding this compound.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound, the vehicle control, and any other controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 4, 12, 24, or 48 hours) at 37°C and 5% CO₂.[4]
-
Assessment of Cell Viability: Following incubation, measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells to determine the dose-dependent effect of this compound.
Mechanism of Action and Signaling Pathway
This compound induces ferroptosis primarily through the inhibition of the selenoprotein thioredoxin reductase 1 (TXNRD1).[2] TXNRD1 is a key enzyme in the thioredoxin system, which, alongside the glutathione system, plays a crucial role in maintaining cellular redox homeostasis. Inhibition of TXNRD1 leads to an accumulation of reactive oxygen species (ROS), particularly lipid hydroperoxides. This unchecked lipid peroxidation, in the presence of iron, results in damage to cellular membranes and ultimately leads to ferroptotic cell death. While historically considered a direct GPX4 inhibitor, recent evidence indicates that this compound does not directly inhibit the enzymatic activity of recombinant GPX4. Instead, its potent ferroptosis-inducing effect is attributed to its action on TXNRD1.
Figure 1. this compound induces ferroptosis via inhibition of TXNRD1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML-162 (CAS 1035072-16-2) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
In Vivo Applications and Limitations of ML162: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML162 is a small molecule that has been widely utilized in preclinical research as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway, recent evidence has brought new insights into its mechanism of action. This document provides a detailed overview of the in vivo applications of this compound, its significant limitations, and protocols for its use in experimental settings. A critical consideration for researchers is the emerging evidence suggesting that this compound may not directly inhibit GPX4 but rather targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3] This has important implications for the interpretation of past studies and the design of future experiments.
Mechanism of Action
This compound was first identified as a covalent inhibitor of GPX4, an enzyme that reduces lipid hydroperoxides and protects cells from ferroptosis.[4][5] By inhibiting GPX4, this compound was thought to lead to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent ferroptotic cell death.
However, more recent studies have challenged this model. Research published in 2023 demonstrated that this compound, along with another commonly used ferroptosis inducer RSL3, did not directly inhibit the enzymatic activity of recombinant GPX4.[1][2] Instead, these compounds were found to be efficient inhibitors of TXNRD1.[1][2][3] Inhibition of TXNRD1 can also induce a form of cell death that is sensitive to ferroptosis inhibitors like ferrostatin-1. Therefore, it is crucial to consider that the in vivo effects observed with this compound may be mediated, at least in part, by its interaction with TXNRD1.
Figure 1: Signaling pathway of ferroptosis induction by this compound.
In Vivo Applications
Despite the evolving understanding of its precise molecular target, this compound remains a valuable tool for studying the consequences of ferroptosis induction in vivo. Its primary application has been in cancer research, where inducing ferroptosis is a potential therapeutic strategy.
| Application Area | Animal Model | Key Findings | Reference(s) |
| Glioblastoma | Mouse xenograft models | This compound demonstrated the ability to induce ferroptosis in glioblastoma cells. Astrocyte-like glioma cells showed particular vulnerability to GPX4 inhibition. | [6] |
| Head and Neck Cancer | In vitro studies with potential for in vivo translation | This compound induces ferroptosis in head and neck cancer cells to varying degrees, suggesting a potential therapeutic avenue. | [4] |
| Neurodegenerative Diseases | Various in vitro and in vivo models | Ferroptosis is implicated in the pathogenesis of several neurodegenerative diseases. While this compound is used to study these mechanisms, ferroptosis inhibitors are the desired therapeutic strategy in this context. | [7] |
| General Cancer Research | Zebrafish models | A nanobody inhibitor of GPX4, with a better safety profile than this compound, was shown to impair zebrafish dorsal organizer formation, a phenotype comparable to gpx4b gene knockout. This highlights the potential of targeting this pathway in vivo. | [8] |
Limitations and Challenges
The translation of this compound from a laboratory tool to a clinical candidate is hampered by several significant limitations.
| Limitation | Description | Implication for In Vivo Studies | Reference(s) |
| Poor Pharmacokinetics | This compound has low bioavailability and metabolic instability, making it difficult to achieve and maintain therapeutic concentrations in vivo. | Unpredictable and inconsistent effects in animal models. Difficult to establish a clear dose-response relationship. | [5][8] |
| Weak Selectivity & Off-Target Effects | The chloroacetamide "warhead" in this compound is reactive and can bind to other proteins besides its intended target. The recent identification of TXNRD1 as a primary target underscores this lack of specificity. | Observed phenotypes may not be solely due to the intended mechanism of action, complicating data interpretation. Potential for unforeseen toxicity. | [1][2][8] |
| Toxicity | The non-specific reactivity of this compound can lead to toxicity in vivo. | High doses required to achieve efficacy may be accompanied by unacceptable toxicity, limiting the therapeutic window. | [8] |
| Contested Mechanism of Action | The shift in understanding from a primary GPX4 inhibitor to a TXNRD1 inhibitor requires re-evaluation of previous findings. | Conclusions from studies assuming GPX4 as the sole target may need to be revisited. Future studies must account for the inhibition of TXNRD1. | [1][2][3][9] |
Experimental Protocols
Below are generalized protocols for in vivo studies using this compound. Note: These are starting points and must be optimized for specific animal models and experimental questions. Given the limitations of this compound, careful consideration of vehicle selection, administration route, and toxicity monitoring is essential.
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A cell state-specific metabolic vulnerability to GPX4-dependent ferroptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing ML162-Induced Cell Death
Audience: Researchers, scientists, and drug development professionals.
Introduction: ML162 is a small molecule initially identified as a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation[1][2]. Inhibition of GPX4 leads to an iron-dependent form of regulated cell death known as ferroptosis, which is characterized by the accumulation of lipid reactive oxygen species (ROS)[3]. This compound has been shown to have selective lethal effects on cell lines with mutant RAS oncogenes[1][4]. However, recent studies suggest that this compound may not directly inhibit GPX4 but instead acts as an efficient inhibitor of Thioredoxin Reductase 1 (TXNRD1), another crucial selenoprotein involved in cellular redox control[5][6][7]. Inhibition of TXNRD1 can also lead to increased oxidative stress and a cell death that mimics ferroptosis[6]. These application notes provide a comprehensive methodology for assessing cell death induced by this compound, taking into account its complex mechanism of action.
Mechanism of Action of this compound: this compound induces cell death primarily by triggering ferroptosis. This process is initiated by the overwhelming accumulation of lipid hydroperoxides. While initially attributed to direct GPX4 inhibition, recent evidence points to TXNRD1 as a primary target[5][7]. Both pathways, however, converge on the build-up of lethal lipid ROS.
-
GPX4-centric view (classic mechanism): GPX4 detoxifies lipid hydroperoxides into non-toxic lipid alcohols using glutathione (GSH) as a cofactor. This compound was thought to covalently bind to the active site of GPX4, inactivating the enzyme[4][8]. This inactivation prevents the neutralization of lipid peroxides, leading to their accumulation.
-
TXNRD1-centric view (emerging mechanism): TXNRD1 is a key enzyme in the thioredoxin system, which works in parallel with the glutathione system to maintain redox homeostasis[6]. Inhibition of TXNRD1 by this compound disrupts this balance, leading to increased oxidative stress and subsequent lipid peroxidation, ultimately resulting in a ferroptotic-like cell death[5][6][7].
Regardless of the direct target, the downstream events are consistent with ferroptosis: iron-dependent accumulation of lipid ROS[3].
Caption: Signaling pathway of this compound-induced ferroptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
|---|---|---|---|
| BJeH (HRASG12V) | Mutant RAS | 25 | [1][4] |
| BJeH (Wild-Type) | Wild-Type RAS | 578 |[1][4] |
Table 2: Key Reagents for Studying this compound-Induced Cell Death
| Reagent | Mechanism of Action | Typical Concentration | Purpose |
|---|---|---|---|
| This compound | Induces Ferroptosis (via GPX4/TXNRD1 inhibition) | 0.1 - 10 µM | Primary treatment |
| Ferrostatin-1 (Fer-1) | Lipophilic antioxidant, ferroptosis inhibitor | 1 - 5 µM | To confirm ferroptosis |
| Deferoxamine (DFO) | Iron chelator | 30 - 100 µM | To confirm iron-dependency |
| Z-VAD-FMK | Pan-caspase inhibitor | 10 µM | To rule out apoptosis |
| Necrostatin-1 (Nec-1) | RIPK1 inhibitor | 10 µM | To rule out necroptosis |
| C11-BODIPY™ 581/591 | Lipid peroxidation sensor | 1 - 5 µM | To measure lipid ROS |
Experimental Protocols
A general workflow for investigating this compound involves cell culture, treatment, and subsequent analysis of cell viability, lipid peroxidation, and protein expression.
Caption: General experimental workflow for assessing this compound's effects.
Protocol 1: Cell Viability Assay
This protocol determines the number of viable cells in culture after treatment with this compound. Assays like CellTiter-Glo® (Promega) measure ATP levels, while CCK-8 or MTT assays measure metabolic activity[9][10].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
This compound, Ferrostatin-1, DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase (70-80% confluency) at the time of analysis[9]. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. For control wells, prepare medium with Ferrostatin-1 and/or a vehicle (DMSO) control[9].
-
Remove the old medium and add the treatment solutions to the respective wells. A key control is to pre-treat cells with Ferrostatin-1 (e.g., for 1 hour) before adding this compound to see if cell death can be rescued[11].
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours). This should be optimized for each cell line.
-
Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence or absorbance using a plate reader.
-
-
Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis[3]. The fluorescent probe C11-BODIPY™ 581/591 incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Treated cells in a multi-well plate or culture dish
-
C11-BODIPY™ 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treatment: Treat cells with this compound (and controls like this compound + Fer-1) for a time shorter than that used for viability assays (e.g., 4-8 hours), as lipid ROS accumulation is an earlier event[12].
-
Staining:
-
Add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Harvest (for Flow Cytometry):
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin and neutralize with complete medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced probe fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash stained cells with PBS and observe under a fluorescence microscope using appropriate filter sets.
-
Protocol 3: Western Blotting for Key Protein Markers
Western blotting can be used to assess the levels of proteins involved in the ferroptosis pathway, such as GPX4, or markers of cellular stress responses, like p62 and Nrf2, which can be upregulated upon this compound treatment[1][2].
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-p62, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane[9].
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[9].
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system[9].
-
Analysis: Quantify band intensities and normalize them to a loading control (e.g., β-actin) to compare protein levels across different treatments.
Differentiating Cell Death Pathways
To confirm that this compound induces ferroptosis and not other forms of regulated cell death, co-treatment experiments with various cell death inhibitors are essential.
Caption: Logic for differentiating cell death pathways.
Conclusion: The assessment of this compound-induced cell death requires a multi-faceted approach. While it is a potent inducer of ferroptosis, the exact molecular target is still under investigation, with evidence pointing towards both GPX4 and TXNRD1[4][5][6][8]. The provided protocols for measuring cell viability, lipid peroxidation, and protein expression, combined with the use of specific inhibitors like Ferrostatin-1, will enable researchers to rigorously characterize the cellular response to this compound and confirm the ferroptotic mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRCA1-mediated dual regulation of ferroptosis exposes a vulnerability to GPX4 and PARP co-inhibition in BRCA1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ferroptosis Induction with ML162
Welcome to the technical support center for researchers utilizing ML162 to induce ferroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly when this compound fails to induce ferroptosis in your cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ferroptosis?
This compound is a small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Initially, this compound was thought to be a direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[1] However, recent evidence suggests that this compound and the related compound RSL3 are not direct inhibitors of GPX4 but instead efficiently inhibit another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3][4] Inhibition of TXNRD1 is believed to indirectly lead to the inactivation of GPX4, resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[5]
Q2: What are the hallmarks of successful ferroptosis induction?
Successful induction of ferroptosis can be confirmed by observing several key cellular changes:
-
Increased Lipid Peroxidation: This is a central feature of ferroptosis.[6]
-
Depletion of Intracellular Glutathione (GSH): GSH is a crucial antioxidant, and its depletion is a common event in ferroptosis.[7][8]
-
Loss of Cell Viability: The ultimate outcome of ferroptosis is cell death.
-
Rescue by Ferroptosis Inhibitors: Cell death induced by this compound should be preventable by co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[2][9][10]
-
Rescue by Iron Chelators: As ferroptosis is iron-dependent, iron chelators like deferoxamine (B1203445) (DFO) should also rescue cells from this compound-induced death.[2][11][12]
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, the effective concentration of this compound and the similar compound RSL3 can range from nanomolar to micromolar concentrations.
Troubleshooting Guide: this compound Not Inducing Ferroptosis
If you are not observing the expected ferroptotic phenotype in your cell line after treatment with this compound, several factors could be at play. This guide provides a step-by-step approach to troubleshoot your experiment.
Diagram: Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ferroptosis: death by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell recovery by reversal of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Smooth Muscle Cell-Based Ferroptosis Model to Evaluate Iron-Chelating Molecules for Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML162 Dosage for Specific Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ML162 for specific cancer cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation[1][2]. Initially identified as an inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence strongly suggests that this compound's primary target is Thioredoxin Reductase 1 (TXNRD1)[3][4][5]. Inhibition of TXNRD1 disrupts cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately triggering ferroptotic cell death[3][4].
Q2: How do I determine an initial effective dose range for this compound in my cancer cell line?
A2: To determine the initial effective dose range, a dose-response study to establish the half-maximal inhibitory concentration (IC50) is recommended. This involves treating your cancer cell line with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability. The IC50 value will provide a starting point for more focused experiments. For mechanistic studies, it is advisable to use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cancer cell lines exhibit intrinsic resistance to ferroptosis. This can be due to various factors, including high expression of antioxidant proteins or low basal levels of iron.
-
Incorrect Dosage: The concentrations used may be too low to induce ferroptosis in your specific cell line.
-
Experimental Conditions: Suboptimal cell culture conditions, such as high cell density or depleted media, can influence the outcome.
-
Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to maintain its activity.
Q4: How can I confirm that this compound is inducing ferroptosis and not another form of cell death like apoptosis?
A4: To confirm ferroptosis, you can perform several key experiments:
-
Rescue Experiments: Co-treatment with specific inhibitors of ferroptosis, such as ferrostatin-1 (a lipid ROS scavenger) or deferoxamine (B1203445) (an iron chelator), should rescue the cells from this compound-induced death[6]. In contrast, apoptosis inhibitors like Z-VAD-FMK should not have a significant effect[7].
-
Lipid Peroxidation Assay: A hallmark of ferroptosis is the accumulation of lipid peroxides. This can be measured using fluorescent probes like C11-BODIPY™ 581/591[3][6].
-
Iron Dependency: Assess the role of iron by manipulating intracellular iron levels. Iron chelators should inhibit cell death, while iron supplementation may enhance it.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Allow cells to adhere and reach a consistent growth phase before adding this compound. |
| Variations in incubation time. | Standardize the incubation time for this compound treatment across all experiments. | |
| This compound appears to be cytotoxic to normal/control cell lines. | Off-target effects at high concentrations. | Determine the therapeutic window by comparing the IC50 values in cancer cells versus non-tumorigenic cell lines. Use the lowest effective concentration that shows selectivity for cancer cells. |
| Normal cells may have some susceptibility. | Investigate the expression levels of key ferroptosis-related proteins (e.g., TXNRD1, GPX4) in both your cancer and normal cell lines to understand potential differences in sensitivity. | |
| Difficulty in detecting lipid peroxidation. | Assay timing is critical. | Measure lipid peroxidation at multiple time points after this compound treatment, as the peak of lipid ROS can be transient. |
| Insufficient sensitivity of the detection method. | Use a sensitive fluorescent probe like C11-BODIPY™ 581/591 and optimize the staining protocol and imaging parameters. |
Quantitative Data Summary
Table 1: Reported IC50 Values of RSL3 (a compound related to this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| A549 | Human Lung Cancer | ~0.5 | [8] |
| H1975 | Human Non-small Cell Lung Cancer | 0.15 | [8] |
Note: Specific IC50 values for this compound can vary significantly between cell lines and experimental conditions. Researchers should determine the IC50 for their specific system.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY™ 581/591
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as an indicator of ferroptosis.
Methodology:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with this compound at the desired concentration (e.g., 1x IC50) and for the appropriate time, including positive (e.g., RSL3) and negative (vehicle) controls.
-
In the last 30-60 minutes of treatment, add the C11-BODIPY™ 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS or phenol (B47542) red-free medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe will shift its fluorescence emission from red to green.
-
Quantify the green fluorescence intensity as a measure of lipid peroxidation.
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Ferroptosis Research: A Technical Support Center for ML162
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive support center for ML162, a critical tool in the investigation of ferroptosis and related cellular processes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate smooth and reproducible research. As the understanding of this compound's mechanism of action evolves, this resource aims to clarify its application and help you navigate the challenges of its use in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Initially, this compound was identified as a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. However, recent compelling evidence has demonstrated that this compound, along with the similar compound RSL3, does not directly inhibit GPX4 in a cell-free assay.[1][2] Instead, its primary target is now understood to be another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2] Inhibition of TXNRD1 disrupts the thioredoxin antioxidant system, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately inducing a ferroptosis-like cell death.
Q2: If this compound doesn't directly inhibit GPX4, is it still a valid tool to study ferroptosis?
Yes, but with important considerations. While it is not a direct inhibitor of GPX4, this compound is a potent inducer of ferroptosis. Its mechanism, through the inhibition of the thioredoxin system, represents an alternative pathway to induce this form of cell death. Researchers should be precise in their language, describing this compound as a ferroptosis inducer that acts via TXNRD1 inhibition, rather than a direct GPX4 inhibitor. For studies aiming to specifically target GPX4, other compounds should be considered and validated.
Q3: I am seeing inconsistent results with my this compound experiments. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[3] However, repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into smaller, single-use volumes. Working solutions should be prepared fresh for each experiment.
-
Solubility Issues: this compound has poor aqueous solubility.[4] Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture media. Precipitation of the compound can lead to a lower effective concentration and variability in results. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4]
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. This can be due to differences in the expression levels of TXNRD1, GPX4, and other components of the cellular antioxidant systems. It is crucial to determine the optimal concentration and treatment time for each cell line with a dose-response experiment.
-
Off-Target Effects: As a reactive molecule, this compound can have off-target effects, especially at higher concentrations.[5][6] These can contribute to cytotoxicity that is not related to ferroptosis. It is important to use the lowest effective concentration and to include appropriate controls to confirm the mechanism of cell death.
Q4: How can I confirm that the cell death I observe with this compound is indeed ferroptosis?
To confirm that this compound is inducing ferroptosis in your experimental system, you should perform rescue experiments with known inhibitors of ferroptosis. Co-treatment with the following agents should prevent or significantly reduce this compound-induced cell death:
-
Ferrostatin-1 (Fer-1): A potent lipophilic antioxidant that specifically inhibits ferroptosis.
-
Liproxstatin-1: Another specific inhibitor of ferroptosis.
-
Deferoxamine (DFO): An iron chelator that will inhibit ferroptosis by depleting the intracellular labile iron pool.
If these inhibitors rescue the cell death phenotype, it provides strong evidence for the involvement of ferroptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular response to this compound treatment. | 1. Compound degradation: Improper storage or handling of this compound. 2. Sub-optimal concentration: The concentration used is too low for the specific cell line. 3. Cell line resistance: The cell line may have high endogenous antioxidant capacity. | 1. Prepare fresh stock and working solutions of this compound. Aliquot stocks to avoid freeze-thaw cycles. 2. Perform a dose-response experiment to determine the IC50 for your cell line. 3. Consider using a different ferroptosis inducer or sensitizing the cells by depleting glutathione (e.g., with BSO). |
| High background cell death in control (DMSO-treated) wells. | 1. DMSO toxicity: The final concentration of DMSO is too high. 2. Unhealthy cells: Cells were not healthy at the start of the experiment. | 1. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. 2. Use cells that are in the logarithmic growth phase and have high viability. |
| Inconsistent results between replicate experiments. | 1. Incomplete dissolution of this compound: The compound may have precipitated out of solution. 2. Variations in cell seeding density: Inconsistent cell numbers can affect the outcome. 3. Inconsistent incubation times: Timing of treatment and assays is critical. | 1. Visually inspect the media after adding this compound to ensure it is fully dissolved. Consider vortexing or brief sonication of the stock solution before dilution. 2. Use a cell counter to ensure accurate and consistent cell seeding. 3. Adhere strictly to the planned incubation times for all experiments. |
| Cell death is not rescued by Ferrostatin-1. | 1. Off-target toxicity: At high concentrations, this compound may be inducing cell death through other mechanisms. 2. The observed cell death is not ferroptosis. | 1. Lower the concentration of this compound. 2. Use other ferroptosis inhibitors (e.g., Liproxstatin-1, DFO) to confirm the mechanism. If these also fail to rescue, the cell death is likely not ferroptosis. |
Quantitative Data
This compound Solubility
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 100[3] | 209.47[3] | May require sonication. Use fresh, anhydrous DMSO.[3] |
| Ethanol | ~10-24[4] | ~21-50 | Solubility may vary between batches. |
| DMF | ~10 | ~21 | Data from various supplier datasheets. |
| PBS (pH 7.2) | Insoluble[4] | Insoluble | This compound is not soluble in aqueous solutions. |
This compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Conditions |
| HRASG12V-expressing BJ fibroblasts | Fibrosarcoma | 25 nM[3] | Not specified |
| Wild-type BJ fibroblasts | Fibroblast | 578 nM[3] | Not specified |
| A549 | Lung Cancer | ~0.5 µM[7] | 72h incubation |
| H1975 | Non-small cell lung cancer | 150 nM[7] | Not specified |
| HN3 (parental) | Head and Neck Cancer | More sensitive | Relative to resistant lines[3] |
| HN3R (cisplatin-resistant) | Head and Neck Cancer | Less sensitive | Relative to parental line[3] |
| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | Less sensitive | Relative to parental line[3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Ferroptosis Induction
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
ML162 Experimental Protocols Technical Support Center
Welcome to the technical support center for refining experimental protocols involving ML162. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While historically classified as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent and compelling evidence has demonstrated that this compound does not directly inhibit purified GPX4.[1][2] Instead, this compound functions as a potent inhibitor of thioredoxin reductase 1 (TXNRD1), another crucial selenoprotein involved in cellular redox homeostasis.[1][2] Inhibition of TXNRD1 can lead to an accumulation of oxidative stress, which can induce a form of cell death that resembles ferroptosis.[3]
Q2: If this compound is a TXNRD1 inhibitor, why is it still used in ferroptosis studies?
A2: this compound is still relevant in ferroptosis research because its inhibition of TXNRD1 leads to a cellular state of heightened oxidative stress, which can trigger ferroptotic cell death.[3] However, it is crucial for researchers to acknowledge this revised mechanism of action in their experimental design and interpretation of results. It is no longer accurate to refer to this compound as a direct and specific GPX4 inhibitor.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[4] For experimental use, a stock solution can be prepared in a solvent like DMSO.[4] It is advisable to prepare fresh dilutions from the stock for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q4: What is a typical working concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound is highly cell-type dependent.[5] A dose-response experiment is essential to determine the IC50 value for your specific cell line. A starting point for such an experiment could be a range from nanomolar to low micromolar concentrations.[5]
Q5: How does this compound compare to RSL3?
A5: Like this compound, RSL3 was also previously considered a direct GPX4 inhibitor but has now been shown to also inhibit TXNRD1.[1] Both compounds are used to induce ferroptosis. However, their potency and off-target effects may differ between cell lines. It is recommended to test both compounds in your system to determine the most effective and specific inducer of ferroptosis for your experimental needs. Some studies suggest that the cell death triggered by RSL3 is more effectively suppressed by the ferroptosis inhibitor Ferrostatin-1 compared to the cell death induced by other TXNRD1 inhibitors.[1]
Troubleshooting Guides
Cell Viability Assays
Problem: High variability between replicates in my cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a consistent number of cells per well.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Solution: Ensure the this compound stock solution is properly dissolved and vortexed before preparing dilutions. When making serial dilutions, ensure thorough mixing at each step.
-
Problem: My dose-response curve for this compound is not sigmoidal (e.g., it's biphasic or flat).
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Possible Cause 1: Off-target effects at high concentrations.
-
Solution: High concentrations of any compound can lead to non-specific toxicity. Focus on the lower part of the dose-response curve to determine the specific, target-related effects. Consider that at higher concentrations, mechanisms other than ferroptosis may be contributing to cell death.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, prepare a new stock solution or adjust the solvent concentration.
-
-
Possible Cause 3: Hormesis.
Problem: I am not observing a significant decrease in cell viability with this compound treatment.
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Possible Cause 1: Cell line resistance.
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Solution: Not all cell lines are equally sensitive to ferroptosis inducers.[5] Your cell line may have robust antioxidant pathways that counteract the effects of this compound. Consider using a positive control cell line known to be sensitive to this compound or trying a different ferroptosis inducer like RSL3.
-
-
Possible Cause 2: Suboptimal treatment time.
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Solution: The kinetics of this compound-induced cell death can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell viability assay.
-
-
Possible Cause 3: Inactive compound.
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Solution: Ensure your this compound is from a reputable source and has been stored correctly. If in doubt, test its activity in a sensitive positive control cell line.
-
Mechanism of Action & Control Experiments
Problem: Ferrostatin-1 only partially rescues this compound-induced cell death.
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Possible Cause 1: Off-target effects of this compound.
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Solution: Since this compound inhibits TXNRD1, it can have broader effects on cellular redox balance beyond what can be rescued by the lipid radical-trapping antioxidant Ferrostatin-1.[1] This is a key difference from a direct GPX4 inhibitor. Document the extent of the rescue and consider that other cell death pathways may be involved.
-
-
Possible Cause 2: Suboptimal Ferrostatin-1 concentration or timing.
-
Solution: Ensure you are using an effective concentration of Ferrostatin-1 (typically 1-10 µM). It is also crucial to pre-treat the cells with Ferrostatin-1 before adding this compound to allow it to be taken up by the cells and be present to counteract the lipid peroxidation.
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Problem: I am seeing unexpected changes in cell morphology after this compound treatment.
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Possible Cause: this compound-induced ferroptosis is characterized by specific morphological changes, including mitochondrial shrinkage and increased mitochondrial membrane density.[7]
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Solution: These changes are expected. You can use transmission electron microscopy to confirm these ultrastructural changes, which would be consistent with the induction of ferroptosis.
-
Quantitative Data Summary
| Compound | Target(s) | Cell Line | IC50 | Reference |
| This compound | TXNRD1 (primary), GPX4 (indirectly) | HRASG12V-expressing BJ fibroblasts | 25 nM | [5] |
| This compound | TXNRD1 (primary), GPX4 (indirectly) | Wild-type BJ fibroblasts | 578 nM | [5] |
| This compound | TXNRD1 (primary), GPX4 (indirectly) | A549 (lung cancer) | ~0.5 µM (less potent) | [1] |
| RSL3 | TXNRD1, GPX4 (indirectly) | H1975 (lung cancer) | 150 nM | [1] |
| RSL3 | TXNRD1, GPX4 (indirectly) | A549 (lung cancer) | ~0.5 µM | [1] |
| TRi-1 | TXNRD1 | A549 (lung cancer) | ~20 µM | [1] |
| TRi-2 | TXNRD1 | A549 (lung cancer) | ~5 µM | [1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT-based)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
TXNRD1 Activity Assay (Insulin Reduction Assay)
This assay measures the ability of TXNRD1 to reduce insulin (B600854) in the presence of NADPH and thioredoxin (TXN).
-
Cell Lysis: Treat cells with this compound or vehicle control. After treatment, wash cells with cold PBS and lyse them in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5), human insulin, NADPH, and human TXN.
-
Assay Initiation: Add an equal amount of protein from each cell lysate to the reaction mixture.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: At different time points (e.g., 0, 15, 30 minutes), take aliquots and stop the reaction by adding a solution containing guanidine-HCl and DTNB. Measure the absorbance at 412 nm. The increase in absorbance corresponds to the reduction of DTNB by the remaining free thiols in reduced insulin.
-
Analysis: Calculate the rate of insulin reduction, which is proportional to the TXNRD1 activity. Normalize the activity to the protein concentration.
Ferrostatin-1 Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with Ferrostatin-1 (e.g., 2 µM) or vehicle for 1-2 hours.[8]
-
Co-treatment: Add this compound at various concentrations to the wells already containing Ferrostatin-1 or vehicle.
-
Incubation and Analysis: Incubate for the desired time and perform a cell viability assay as described above. A rightward shift in the this compound dose-response curve in the presence of Ferrostatin-1 indicates a rescue from ferroptotic cell death.[9]
Visualizations
Caption: Updated understanding of this compound's mechanism of action.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Primary Target of ML162
This technical support guide is for researchers, scientists, and drug development professionals utilizing ML162 in their experiments. It addresses the recent controversy surrounding its primary molecular target and provides resources to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the originally proposed primary target of this compound?
A1: this compound was initially identified and widely used as a direct, covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1][2][3][4][5] The proposed mechanism involved this compound's chloroacetamide moiety covalently binding to the active site selenocysteine (B57510) of GPX4, thereby inhibiting its ability to reduce lipid hydroperoxides.[6] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent programmed cell death known as ferroptosis.[2][3]
Q2: What is the current controversy surrounding this compound's primary target?
A2: Recent compelling evidence suggests that this compound is not a direct inhibitor of GPX4 but instead potently inhibits another key antioxidant enzyme, Thioredoxin Reductase 1 (TXNRD1).[1][2][7] Studies have shown that this compound fails to inhibit the enzymatic activity of purified recombinant GPX4.[1][7] In contrast, it effectively inhibits TXNRD1 activity both in biochemical assays and in cellular contexts.[1][7][8] This finding necessitates a re-evaluation of previous studies that used this compound as a specific tool to probe GPX4-mediated ferroptosis.[1][7][8]
Q3: How does inhibition of TXNRD1 differ from GPX4 inhibition?
A3: Both GPX4 and TXNRD1 are crucial selenoproteins involved in maintaining cellular redox homeostasis, but they function in distinct, parallel pathways. GPX4 directly reduces lipid hydroperoxides using glutathione (GSH) as a cofactor. Its inhibition leads to the direct accumulation of lipid ROS, a hallmark of ferroptosis. TXNRD1 is a central enzyme in the thioredoxin system, which reduces thioredoxin (TXN). Reduced TXN, in turn, reduces a wide range of substrates, including peroxiredoxins that also play a role in detoxifying peroxides. Inhibition of TXNRD1 can also lead to increased oxidative stress and cell death, which may mimic some features of ferroptosis. However, the cell death induced by other TXNRD1 inhibitors, such as auranofin, could not be suppressed by the ferroptosis inhibitor ferrostatin-1, suggesting mechanistic differences.[1][7]
Q4: My experiment using this compound shows a ferroptotic phenotype. What could be the underlying mechanism if not direct GPX4 inhibition?
A4: The ferroptosis-like phenotype observed with this compound treatment is likely a downstream consequence of TXNRD1 inhibition.[2] By inhibiting TXNRD1, this compound disrupts the thioredoxin antioxidant system, leading to a general increase in cellular oxidative stress. This elevated oxidative environment can overwhelm other antioxidant systems, including the GPX4 pathway, leading to lipid peroxidation and cell death that is sensitive to iron chelation and lipophilic antioxidants, thus resembling ferroptosis. It is crucial to consider this alternative mechanism when interpreting your results.
Q5: How can I validate the target of this compound in my experimental system?
A5: To elucidate the primary target of this compound in your specific cellular context, we recommend a multi-pronged approach:
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Direct Enzymatic Assays: Test the effect of this compound on the activity of both purified recombinant GPX4 and TXNRD1.
-
Cellular Thermal Shift Assay (CETSA): Assess the direct binding of this compound to GPX4 and TXNRD1 in intact cells. A significant thermal shift indicates target engagement.
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Rescue Experiments: Use mechanistically distinct inhibitors. For example, compare the rescue of this compound-induced cell death by the ferroptosis-specific inhibitor ferrostatin-1 versus antioxidants that act more broadly.
-
Genetic Approaches: Modulate the expression levels of GPX4 and TXNRD1 (e.g., via siRNA or CRISPR) and observe the impact on cellular sensitivity to this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent cell death phenotype with this compound. | Cellular context, including the expression levels of GPX4 and TXNRD1, can influence the outcome. Off-target effects may also contribute. | Characterize the expression levels of key antioxidant enzymes in your cell line. Perform rescue experiments with ferrostatin-1 and other antioxidants to dissect the cell death mechanism. Consider using a more specific GPX4 inhibitor for comparison. |
| This compound fails to induce cell death in a cell line expected to be sensitive to ferroptosis. | The cell line may have compensatory antioxidant pathways or low expression of TXNRD1. | Verify TXNRD1 expression and activity in your cell line. Test other ferroptosis inducers with different mechanisms of action (e.g., erastin, which inhibits the system Xc- cystine/glutamate antiporter). |
| Conflicting results when comparing this compound with other "GPX4 inhibitors" like RSL3. | Recent studies indicate that RSL3, similar to this compound, also primarily targets TXNRD1 rather than GPX4.[1][7] Therefore, both compounds may be acting through the same off-target mechanism. | When designing experiments to study GPX4, avoid relying solely on this compound and RSL3. Use structurally and mechanistically diverse inhibitors and complement with genetic approaches. |
Quantitative Data Summary
Table 1: Thermal Shift (ΔTm) of Target Proteins upon Ligand Binding
| Compound | Target Protein | ΔTm (°C) | Concentration | Reference |
| This compound | GPX4 | No significant shift | 100 µM | [8] |
| This compound | TXNRD1 | +2.3 | 100 µM | [8] |
| RSL3 | GPX4 | No significant shift | 100 µM | [8] |
| RSL3 | TXNRD1 | +2.0 | 100 µM | [8] |
Note: A positive ΔTm indicates stabilization of the protein upon compound binding, suggesting direct interaction.
Experimental Protocols
In Vitro Enzymatic Activity Assay (Coupled Assay)
This protocol is to determine if this compound directly inhibits the enzymatic activity of purified GPX4 or TXNRD1.
Principle: The activity of both enzymes can be measured by monitoring the consumption of NADPH at 340 nm in a coupled enzymatic reaction.
Materials:
-
Purified recombinant human GPX4 or TXNRD1
-
This compound
-
NADPH
-
Glutathione Reductase (for GPX4 assay)
-
GSH (for GPX4 assay)
-
Insulin (B600854) (as a substrate for TXNRD1 assay)
-
Assay Buffer (e.g., Tris buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and any coupling enzymes and substrates (Glutathione Reductase and GSH for GPX4; insulin for TXNRD1).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the purified GPX4 or TXNRD1 enzyme to the wells and incubate for a predetermined period to allow for potential inhibitor binding.
-
Initiate the reaction by adding the primary substrate (e.g., a hydroperoxide for GPX4; this is often omitted in coupled assays where the reduction of the coupling substrate is limiting).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value if applicable.
Cellular Thermal Shift Assay (CETSA)
This protocol is to assess the direct binding of this compound to its target proteins in an intact cell environment.
Principle: The binding of a ligand (this compound) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining by Western blotting.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer containing protease inhibitors
-
Antibodies against GPX4 and TXNRD1
-
Standard Western blotting equipment and reagents
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and perform lysis.
-
Clear the lysate by centrifugation to remove insoluble debris.
-
Aliquot the supernatant into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GPX4 and TXNRD1 in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Originally proposed pathway of this compound inducing ferroptosis via direct GPX4 inhibition.
Caption: Newly proposed pathway where this compound induces cell death by inhibiting TXNRD1.
Caption: A logical workflow to experimentally determine the primary target of this compound.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ML162 Toxicity in Non-Cancerous Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML162. The information addresses the critical issue of mitigating toxicity in non-cancerous cells, incorporating the latest understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: While historically considered a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent compelling evidence has demonstrated that this compound does not directly inhibit GPX4. Instead, this compound is an efficient inhibitor of Thioredoxin Reductase 1 (TXNRD1), a key selenoenzyme involved in cellular redox homeostasis.[1][2] This reclassification is critical for interpreting experimental results and designing toxicity mitigation strategies.
Q2: How does inhibition of TXNRD1 by this compound lead to cell death?
A2: TXNRD1 is a crucial component of the thioredoxin antioxidant system, which works to reduce oxidative stress by reducing thioredoxin (TXN).[3] By inhibiting TXNRD1, this compound disrupts this system, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, including lipids.[4] This can induce a form of cell death that resembles ferroptosis, an iron-dependent process characterized by lipid peroxidation.
Q3: Why is this compound toxic to non-cancerous cells?
A3: The thioredoxin system is fundamental for maintaining redox balance in all cell types, not just cancerous ones.[5] Therefore, inhibition of TXNRD1 by this compound can disrupt normal cellular function and lead to cytotoxicity in non-cancerous cells, which is a significant consideration in therapeutic applications. Some cancer cells may exhibit a heightened dependence on antioxidant pathways, potentially offering a therapeutic window, but off-target toxicity is a known challenge with compounds that target general antioxidant systems.[6]
Q4: What is the difference between the cell death induced by this compound and classical ferroptosis induced by compounds like RSL3?
A4: Although both this compound and RSL3 were previously thought to directly inhibit GPX4, it is now understood that they both primarily target TXNRD1.[1][2] The resulting cell death is characterized by iron-dependent lipid peroxidation, a hallmark of ferroptosis. However, a key distinction has been observed in rescue experiments. While the cell death induced by some ferroptosis inducers can be suppressed by the lipophilic antioxidant ferrostatin-1, the cytotoxicity of other TXNRD1 inhibitors like auranofin, TRi-1, and TRi-2 could not be suppressed by ferrostatin-1.[1][2] This suggests that while the downstream effects of TXNRD1 inhibition overlap significantly with ferroptosis, there may be mechanistic nuances.
Troubleshooting Guide
Issue 1: High levels of toxicity observed in non-cancerous control cell lines.
-
Possible Cause: As this compound targets the general antioxidant enzyme TXNRD1, a degree of toxicity in normal cells is expected. The sensitivity can vary significantly between cell types depending on their intrinsic antioxidant capacity and metabolic state.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response curve for both your cancer and non-cancerous cell lines to determine the respective IC50 values. This will help identify if a therapeutic window exists.
-
Use a Rescue Agent: Co-treat with a lipophilic antioxidant such as Ferrostatin-1. While its efficacy against TXNRD1 inhibitor-induced cell death can be variable, it is a standard reagent for inhibiting lipid peroxidation and can help determine the extent to which this process mediates the observed toxicity.[7][8]
-
Consider Iron Chelation: Since the downstream effects of TXNRD1 inhibition can lead to iron-dependent lipid peroxidation, co-treatment with an iron chelator (e.g., deferoxamine) may mitigate toxicity.[9]
-
Issue 2: Inconsistent results or lack of reproducibility in toxicity assays.
-
Possible Cause: Cellular sensitivity to oxidative stress can be influenced by culture conditions, including cell density, passage number, and media components (e.g., iron and amino acid concentrations).
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use media from the same lot. Avoid letting cells become over-confluent, as this can alter their metabolic state.
-
Monitor Oxidative Stress Markers: Directly measure ROS levels and lipid peroxidation to confirm that this compound is acting as expected in your system. This provides a more direct readout of the drug's activity than cell viability alone.
-
Freshly Prepare this compound: this compound is an electrophilic compound and may have limited stability in solution. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Issue 3: Difficulty in selectively protecting non-cancerous cells.
-
Possible Cause: The target, TXNRD1, is ubiquitously expressed, making selective protection challenging with systemic administration of a mitigating agent.
-
Troubleshooting Steps:
-
Explore Dose Scheduling: In an in vivo context, different dosing schedules might exploit potential differences in the recovery rates of cancerous versus non-cancerous tissues.
-
Investigate Synergistic Treatments: Combine a lower dose of this compound with another agent that selectively targets a vulnerability in the cancer cells. This could enhance the anti-cancer effect without increasing toxicity in normal cells.
-
Consider Structural Analogs: Research suggests that structural modifications to this compound could potentially improve its therapeutic index. For example, the this compound derivative GIC-20 has shown anti-cancer activity with reduced toxicity.[10]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. Data for non-cancerous cell lines are limited in the public domain, highlighting the need for researchers to establish these values empirically in their specific models.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 0.16 | [11] |
| MCF7 | Breast Cancer | 10.1 | [11] |
| BJ-hTERT/HRAS G12V | Fibrosarcoma | 0.025 | [11] |
| BJ-hTERT (wild-type) | Fibroblast (non-cancerous) | 0.578 | [11] |
| A549 | Lung Cancer | ~0.5 (for RSL3) | [6] |
| H1975 | Lung Cancer | ~0.15 (for RSL3) | [6] |
Note: The selectivity index (SI) is a measure of a compound's selectivity for cancer cells over normal cells (SI = IC50 in normal cells / IC50 in cancer cells). Based on the limited data for BJ fibroblasts, the SI for this compound is approximately 23.
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Luminescent Cell Viability Assay
This protocol determines the number of viable cells based on the quantification of ATP.
-
Cell Seeding: Seed both cancerous and non-cancerous cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO). For mitigation experiments, add the mitigating agent (e.g., Ferrostatin-1) at its desired final concentration along with this compound.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine IC50 values.[12]
Protocol 2: Measuring Lipid Peroxidation with C11-BODIPY™ 581/591
This assay uses a fluorescent probe that shifts from red to green upon oxidation.
-
Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry. Treat with this compound +/- mitigating agents as described above.
-
Probe Staining: In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Washing: Wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Image the cells using appropriate filter sets for red and green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer, detecting both red and green fluorescence.
-
-
Quantification: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[12]
Protocol 3: Detecting Intracellular ROS with DCFH-DA
This assay uses a probe that becomes fluorescent upon oxidation by ROS.
-
Cell Seeding and Treatment: Seed cells and treat with this compound +/- mitigating agents.
-
Labeling: Wash the cells with a suitable buffer (e.g., PBS or HBSS). Add the DCFH-DA probe (typically 5-10 µM) diluted in buffer and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with buffer to remove excess probe.
-
Analysis: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (typically Ex/Em ~485/535 nm).[13]
Visualizations
Caption: Updated signaling pathway of this compound, highlighting the inhibition of TXNRD1.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Oxidative Stress via Inhibition of Thioredoxin Reductase 1 is an Effective Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Oxidative Stress Through Inhibition of Thioredoxin Reductase 1 Is an Effective Therapeutic Approach for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
Understanding Inconsistent Results with ML162: A Technical Support Guide
ML1-62. Chemical compound.
ML162 is a covalent inhibitor of cellular phospholipid glutathione (B108866) peroxidase that induces ferroptosis.
Data from: --INVALID-LINK--
--INVALID-LINK--
Data from: pubchem.ncbi.nlm.nih.gov
IUPAC ID:
N-(4-chlorophenyl)-N'-thiophen-2-yl-N'-[3-(trifluoromethyl)phenyl]urea
ChemSpider ID:
57523955
PubChem CID:
135402513
Formula:
C₁₈H₁₂ClF₃N₂OS
Molar mass:
412.82 g/mol
InChI:
1S/C18H12ClF3N2OS/c19-12-6-8-14(9-7-12)23-18(25)24(17-5-2-1-10-26-17)15-4-3-5-16(11-15)13(20,21)22/h1-11H,(H,23,25)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies that may arise during experiments involving this compound. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its originally understood mechanism of action?
This compound is a small molecule that has been widely used in ferroptosis research.[1][2] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.[3][4] Initially, this compound was identified as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[5][6][7] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from ferroptosis.[3][5] The proposed mechanism involved this compound covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, thus inactivating the enzyme.[6]
Q2: Why are my experimental results with this compound inconsistent or difficult to reproduce?
Recent studies have revealed that the mechanism of action of this compound is more complex than initially thought, which can lead to inconsistent results. A significant finding is that this compound may not be a direct inhibitor of GPX4.[1][8] Instead, compelling evidence suggests that this compound is a potent inhibitor of thioredoxin reductase 1 (TXNRD1).[1][5][9]
This dual-target possibility or primary action on TXNRD1 can lead to varied cellular responses depending on the specific cell line, its metabolic state, and the expression levels of GPX4 and TXNRD1.
Q3: What is TXNRD1 and how does its inhibition by this compound cause cell death?
TXNRD1 is a key enzyme in the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox balance.[5] Inhibition of TXNRD1 can lead to an increase in oxidative stress and subsequent cell death, which can present with features similar to ferroptosis.[5][9] However, the cell death induced by direct TXNRD1 inhibitors like auranofin could not be rescued by the ferroptosis inhibitor ferrostatin-1, suggesting a distinct mechanism from classical ferroptosis.[1][9]
Troubleshooting Guide
Issue 1: Unexpected Cell Death Phenotype or Inconsistent Rescue with Ferroptosis Inhibitors
If you observe cell death that does not align with the typical characteristics of ferroptosis or if ferroptosis inhibitors like ferrostatin-1 fail to consistently rescue this compound-induced cell death, consider the following:
-
Hypothesis: The observed cell death may be primarily driven by the inhibition of TXNRD1 rather than GPX4.
-
Troubleshooting Steps:
-
Confirm Ferroptosis: Utilize multiple, distinct assays to confirm the induction of ferroptosis. This should include measuring lipid peroxidation (e.g., using C11-BODIPY) and assessing the rescue effect of not only ferrostatin-1 but also iron chelators (e.g., deferoxamine).
-
Assess TXNRD1 Activity: If possible, directly measure the activity of TXNRD1 in your experimental system after this compound treatment. A decrease in TXNRD1 activity would support its role in the observed phenotype.
-
Compare with other TXNRD1 inhibitors: Use known TXNRD1 inhibitors, such as auranofin, as a positive control to compare the resulting cell death phenotype with that induced by this compound.[1]
-
GPX4 Knockdown/Knockout Controls: Employ siRNA or CRISPR-Cas9 to reduce or eliminate GPX4 expression. This will help to determine the GPX4-dependence of the observed cell death in your specific cell line.
-
Issue 2: Variability in this compound Potency Across Different Cell Lines
Significant differences in the effective concentration of this compound required to induce cell death across various cell lines are a common source of inconsistency.
-
Hypothesis: The differential sensitivity of cell lines to this compound may be due to varying expression levels of GPX4 and TXNRD1, as well as differences in their overall redox state.
-
Troubleshooting Steps:
-
Characterize Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of both GPX4 and TXNRD1 in the cell lines you are using.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound in each cell line to determine the precise IC50 value.
-
Metabolic Profiling: Consider the baseline metabolic state of your cells, as this can influence their susceptibility to oxidative stress.
-
Experimental Protocols
To ensure robust and reproducible results, the following standardized experimental protocols are recommended.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
GPX4 Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of NADPH consumption, which is proportional to GPX4 activity.[5]
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Reaction Mixture: Prepare a reaction mixture containing glutathione reductase, NADPH, and glutathione.
-
Initiate Reaction: Add the cell lysate to the reaction mixture and initiate the reaction by adding a GPX4 substrate (e.g., phosphatidylcholine hydroperoxide).
-
Measure Absorbance: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate Activity: Determine the rate of NADPH consumption to quantify GPX4 activity.
Quantitative Data Summary
| Compound | Reported Target(s) | Notes |
| This compound | GPX4 (initially), TXNRD1 (recent evidence)[1][5] | Cell death may not always be rescued by ferrostatin-1.[1][9] Potency can vary significantly between cell lines. |
| RSL3 | GPX4, possibly other selenoproteins[2][8] | Similar to this compound, recent studies suggest it is not a direct inhibitor of purified GPX4 but inhibits TXNRD1.[1][8] |
| Ferrostatin-1 | Ferroptosis Inhibitor | A lipophilic radical trapping antioxidant used as a key tool to identify ferroptosis.[1] |
| Auranofin | TXNRD1 Inhibitor[1] | Can be used as a control for TXNRD1-mediated cell death.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental logic, the following diagrams are provided.
Caption: Updated understanding of this compound's mechanism of action.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ferroptosis Inducers: ML162 vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue, particularly in oncology. The induction of ferroptosis through small molecules offers a potential strategy to eliminate cancer cells, including those resistant to conventional therapies. Among the most widely studied ferroptosis inducers are ML162 and RSL3. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Shifting Paradigm
Initially, both this compound and RSL3 were classified as direct and covalent inhibitors of Glutathione Peroxidase 4 (GPX4).[1][2][3][4] GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides, thereby protecting cells from oxidative damage and ferroptosis.[4][5] The established model suggested that by inactivating GPX4, these compounds lead to an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5][6]
However, recent compelling evidence has challenged this primary mechanism. A 2023 study demonstrated that both this compound and RSL3 do not directly inhibit purified GPX4 in cell-free enzymatic assays.[7][8][9] Instead, this research identified Thioredoxin Reductase 1 (TXNRD1), another key selenoprotein in cellular redox control, as a direct and efficient target of both molecules.[7][8][9] This suggests that the ferroptosis-inducing effects of this compound and RSL3 may be mediated, at least in part, through the inhibition of TXNRD1, leading to a broader disruption of cellular antioxidant defense systems.[7][8][10] Some studies also suggest that the effect of RSL3 on GPX4 might be context-dependent, possibly requiring an adaptor protein within the cellular environment.[11][12]
Despite this evolving understanding, both compounds remain potent inducers of ferroptosis in cellular contexts, leading to the hallmark increase in lipid peroxidation.[13][14][15][16]
Quantitative Performance Data
The efficacy of this compound and RSL3 in inducing cell death is cell-line dependent. The following table summarizes their reported 50% inhibitory concentration (IC50) values in various cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 Value | Reference(s) |
| This compound | GPX4 (cellular context), TXNRD1 | HRASG12V-expressing BJ fibroblasts | 25 nM | [1][13] |
| Wild-type BJ fibroblasts | 578 nM | [1][13] | ||
| A549 (lung cancer) | ~15 µM (for TrxR1 inhibition) | [13] | ||
| RSL3 | GPX4 (cellular context), TXNRD1 | HT-1080 (fibrosarcoma) | ~0.1 - 1 µM | [3] |
| A549 (lung cancer) | ~0.5 µM | [9] | ||
| HN3 (head and neck cancer) | 0.48 µM | [17] | ||
| H1975 (non-small cell lung cancer) | 150 nM | [9][17] | ||
| MCF7 (breast cancer) | > 2 µM (resistant) | [18] | ||
| MDAMB415 (breast cancer) | > 2 µM (resistant) | [18] | ||
| ZR75-1 (breast cancer) | > 2 µM (resistant) | [18] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for comparing these inducers, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 15. biorxiv.org [biorxiv.org]
- 16. A Shortage of FTH Induces ROS and Sensitizes RAS-Proficient Neuroblastoma N2A Cells to Ferroptosis [mdpi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML162 and ML210 in Cancer Research: Unraveling Distinct Mechanisms in Ferroptosis Induction
For researchers, scientists, and drug development professionals, the small molecules ML162 and ML210 have emerged as critical tools for inducing ferroptosis, a non-apoptotic form of regulated cell death, in cancer cells. While both compounds were initially characterized as inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), recent evidence has unveiled a critical distinction in their primary molecular targets, profoundly impacting their mechanisms of action and selectivity. This guide provides an objective comparison of this compound and ML210, supported by experimental data, to aid in the selection and interpretation of studies utilizing these compounds.
A Paradigm Shift in Target Identification
Initially, both this compound and ML210 were classified as inhibitors of GPX4, a crucial enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. However, a landmark study has challenged this understanding for this compound. It has been demonstrated that this compound does not directly inhibit recombinant GPX4 but is a potent inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1)[1][2][3]. In contrast, ML210 is a confirmed selective and covalent inhibitor of GPX4[4][5].
ML210 functions as a prodrug, undergoing a two-step intracellular transformation to its active form, which then covalently binds to the selenocysteine (B57510) residue in the active site of GPX4[6]. This mechanism of bioactivation contributes to its high selectivity. This compound, which contains a reactive chloroacetamide moiety, also acts as a covalent inhibitor, but its primary target is now understood to be TXNRD1.
This fundamental difference in their primary targets has significant implications for their downstream effects and the interpretation of experimental results. While both compounds ultimately lead to the accumulation of lipid reactive oxygen species (ROS) and ferroptosis, the signaling pathways they perturb are distinct.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and ML210, highlighting their distinct inhibitory profiles.
Table 1: Inhibitory Activity of this compound against Thioredoxin Reductase 1 (TXNRD1)
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 19.5 µM | Recombinant TXNRD1 | In vitro enzyme activity assay | [1][7] |
| IC50 | 7.9 µM (for RSL3, a structural analog) | Recombinant TXNRD1 | In vitro enzyme activity assay | [1][7] |
Table 2: Potency of ML210 in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT-1080 | Fibrosarcoma | DC50 (Degradation) | 0.03 µM | [8] |
| HT-1080 | Fibrosarcoma | IC50 (Cell Growth) | 0.1 µM | [8] |
| LOX-IMVI | Melanoma | Not specified | Exhibits similar cell-killing activity to RSL3 and this compound across 821 cancer cell lines | [5][9][10][11] |
Selectivity and Off-Target Effects
The prodrug nature of ML210 contributes to its superior selectivity compared to this compound. Proteome-wide reactivity profiling has demonstrated that ML210 exhibits significantly fewer off-target covalent interactions than chloroacetamide-containing compounds like this compound[5][11]. This is further supported by rescue experiments, where the cytotoxic effects of ML210 can be completely reversed by the ferroptosis inhibitor ferrostatin-1. In contrast, the toxicity of this compound is often only partially rescued, suggesting that off-target effects contribute to its overall cellular impact[10][11].
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and ML210 initiate different signaling cascades that converge on the execution of ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of this compound and ML210.
Cell Viability Assay (AlamarBlue/Resazurin Assay)
This assay measures the metabolic activity of viable cells to determine cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and ML210 stock solutions (in DMSO)
-
AlamarBlue® (Resazurin) reagent
-
Fluorescence or absorbance microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and ML210 in complete culture medium. Include a vehicle control (DMSO) and a positive control for cell death.
-
Remove the overnight culture medium and add the media containing the different concentrations of the compounds to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add AlamarBlue® reagent to each well at 10% of the total volume and incubate for 1-4 hours at 37°C, protected from light[12][13][14].
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader[12][14][15].
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine IC50 values.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to quantify lipid ROS, a hallmark of ferroptosis.
-
Materials:
-
Cells treated with this compound, ML210, or controls
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the desired concentrations of this compound, ML210, or controls for the appropriate duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS containing 1-2 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light[16].
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer. Upon oxidation, the fluorescence of C11-BODIPY shifts from red (emission ~590 nm) to green (emission ~510 nm)[16].
-
Quantify the level of lipid peroxidation by measuring the shift in the green/red fluorescence ratio.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
-
Materials:
-
Intact cells treated with this compound, ML210, or vehicle control
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against GPX4 and TXNRD1
-
-
Protocol:
-
Treat intact cells with the desired concentration of the inhibitor or vehicle for a specified time.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step[17][18].
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing unbound and stabilized protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C[17].
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using primary antibodies for the target protein (GPX4 or TXNRD1)[17][19].
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.
-
Conclusion
The differentiation of this compound and ML210 as inhibitors of TXNRD1 and GPX4, respectively, marks a critical advancement in the study of ferroptosis. ML210, with its highly selective, prodrug-based mechanism of action against GPX4, stands out as a more precise tool for investigating the direct consequences of GPX4 inhibition. The activity of this compound, while also inducing ferroptosis, is now understood to be mediated primarily through the inhibition of TXNRD1, which may have broader effects on cellular redox balance.
For researchers in cancer biology and drug development, a clear understanding of these distinct mechanisms is paramount. The choice between this compound and ML210 should be guided by the specific scientific question being addressed. Future research should continue to explore the nuanced roles of both GPX4 and TXNRD1 in cancer cell vulnerability and the potential for therapeutically targeting these pathways. The re-evaluation of data from studies that used this compound as a specific GPX4 inhibitor may also be warranted in light of these new findings.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. protocol.everlab.net [protocol.everlab.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Alamarblue® Cell Viability Assay Protocol | PDF | Spectrophotometry | Fluorescence [scribd.com]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Validating the Inhibitory Effect of ML162 on TXNRD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML162, a known inducer of ferroptosis, and its inhibitory effect on Thioredoxin Reductase 1 (TXNRD1). Initially characterized as a GPX4 inhibitor, recent studies have compellingly demonstrated that this compound directly and efficiently inhibits TXNRD1.[1][2] This guide will objectively compare the performance of this compound with other well-established TXNRD1 inhibitors, supported by experimental data and detailed protocols to aid in the validation of these findings.
Inhibitor Performance Comparison
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other notable TXNRD1 inhibitors against TXNRD1 and, where available, other relevant enzymes to indicate specificity.
| Inhibitor | Target(s) | IC50 (TXNRD1) | Other IC50 Values | Reference(s) |
| This compound | TXNRD1 | ~19.5 µM | No significant inhibition of GPX4 | [2] |
| RSL3 | TXNRD1 | ~7.9 µM | No significant inhibition of GPX4 | [2] |
| Auranofin | TXNRD1, TXNRD2 | ~20-88 nM | - | [3] |
| TRi-1 | TXNRD1 (specific) | ~12 nM | 5- to 10-fold higher specificity for TXNRD1 over TXNRD2 | [4] |
| TRi-2 | TXNRD1, TXNRD2 | ~4.4 µM | - | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of TXNRD1 inhibition and the methods used for its validation, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of this compound on TXNRD1.
In Vitro TXNRD1 Enzyme Activity Assay (DTNB Reduction Assay)
This assay measures the enzymatic activity of purified TXNRD1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm.[5][6]
Materials:
-
Purified recombinant human TXNRD1
-
NADPH
-
DTNB
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)
-
This compound and other inhibitors of interest
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration, e.g., 0.2 mM), and DTNB (final concentration, e.g., 1 mM).
-
Add purified TXNRD1 to the reaction mixture.
-
To test the inhibitors, pre-incubate TXNRD1 with various concentrations of this compound or other compounds for a specified time (e.g., 15-30 minutes) at room temperature before adding the reaction mixture.
-
Initiate the reaction by adding the TXNRD1 (or inhibitor-pre-incubated TXNRD1) to the reaction mixture in the 96-well plate.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
The rate of TNB formation is proportional to the TXNRD1 activity. Calculate the initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., A549, HeLa)
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against TXNRD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Treat cultured cells with the desired concentration of this compound or a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble TXNRD1 in each sample by SDS-PAGE and Western blotting using a specific TXNRD1 antibody.
-
Quantify the band intensities and plot the percentage of soluble TXNRD1 against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
Cellular TXNRD1 Activity Assay (using RX1 probe)
This assay utilizes a specific fluorescent probe, RX1, to measure the activity of endogenous TXNRD1 in living cells.[9][10][11]
Materials:
-
Cultured cells
-
RX1 probe
-
This compound or other inhibitors
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for the desired time period.
-
Add the RX1 probe to the cell culture medium at a final concentration (e.g., 1 µM) and incubate for a specific duration (e.g., 1-2 hours).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore released from RX1).
-
A decrease in fluorescence signal in inhibitor-treated cells compared to control cells indicates inhibition of cellular TXNRD1 activity.
-
Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the inhibitors.
References
- 1. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular activity of the cytosolic selenoprotein thioredoxin reductase 1 (TXNRD1) is modulated by copper and zinc levels in the cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Ferroptosis Induction: A Comparative Guide to ML162 and its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of ferroptosis, the choice of chemical probes is paramount. This guide provides a comprehensive comparison of the well-known compound ML162 with its alternatives, focusing on the critical aspect of off-target effects. Recent studies have fundamentally reshaped our understanding of this compound's mechanism of action, highlighting the need for careful consideration when selecting tools to probe the role of Glutathione (B108866) Peroxidase 4 (GPX4) in regulated cell death.
The induction of ferroptosis, an iron-dependent form of programmed cell death driven by lipid peroxidation, has emerged as a promising therapeutic strategy in various diseases, including cancer. Small molecule inhibitors of GPX4, a key enzyme that neutralizes lipid hydroperoxides, have been instrumental in these investigations. This compound, a compound containing a reactive chloroacetamide moiety, was initially identified as a covalent inhibitor of GPX4. However, a growing body of evidence now reveals significant off-target activities, which can confound experimental results and their interpretation.
This guide presents a data-driven comparison of this compound with alternative ferroptosis inducers, summarizing key findings on their target specificity and providing detailed experimental protocols for their evaluation.
Comparative Analysis of Off-Target Effects
Recent compelling evidence has demonstrated that this compound and the structurally related compound RSL3 are not direct inhibitors of GPX4 in vitro.[1][2] Instead, they have been identified as potent inhibitors of another crucial selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2] This off-target activity is significant as TXNRD1 is a key component of the thioredoxin system, which parallels the glutathione system in maintaining cellular redox homeostasis.
In contrast, the compound ML210, which contains a masked nitrile-oxide electrophile, has been shown to be a more selective covalent inhibitor of GPX4.[3] ML210 functions as a prodrug, requiring cellular activation to unmask its reactive group.[3] This mechanism is thought to contribute to its "markedly lower proteome reactivity" when compared to chloroacetamide-based inhibitors like this compound and RSL3.[3][4]
The following table summarizes the on-target and off-target profiles of this compound and its key alternatives.
| Compound | Intended Primary Target | Confirmed Primary Target(s) | Off-Target Profile | Key Experimental Findings |
| This compound | GPX4 | TXNRD1 [1][2] | High: The chloroacetamide warhead leads to numerous covalent interactions with cellular proteins.[3] | Does not directly inhibit recombinant GPX4 in vitro.[1][2] Potently inhibits TXNRD1 with an IC50 of approximately 19.5 µM in enzyme assays.[1] |
| RSL3 | GPX4 | TXNRD1 [1][2] | High: Similar to this compound, its chloroacetamide group results in low proteome-wide selectivity.[3] | Lacks direct inhibitory activity against purified GPX4.[1] Efficiently inhibits TXNRD1 with an IC50 of around 7.9 µM.[1] |
| ML210 | GPX4 | GPX4[3] | Low: Exhibits significantly fewer off-target covalent interactions compared to this compound and RSL3.[3][4] | Requires cellular activation to covalently bind and inhibit GPX4.[3] The cell-killing effects of ML210 are fully rescued by the ferroptosis inhibitor ferrostatin-1, suggesting higher specificity.[3] |
| Erastin | System Xc- | System Xc-, VDAC2, VDAC3 | Moderate: Known to have multiple targets involved in cystine import and mitochondrial function. | Induces ferroptosis by inhibiting the cystine/glutamate antiporter, leading to glutathione depletion. |
| FIN56 | GPX4 (degradation) | GPX4, Squalene Synthase (SQS) | Moderate: Induces GPX4 degradation and also activates SQS, impacting coenzyme Q10 levels. | Triggers ferroptosis through two distinct mechanisms. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and the methods used to assess them, the following diagrams illustrate the current understanding of this compound's signaling pathway and a general workflow for identifying off-target effects using chemical proteomics.
Figure 1: this compound's revised mechanism of action.
Figure 2: Workflow for identifying off-targets.
Experimental Protocols
To aid researchers in verifying the on- and off-target effects of this compound and its alternatives, detailed protocols for two key experimental approaches are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., this compound, ML210) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Centrifuge
-
PCR tubes and thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibody against the protein of interest (e.g., anti-TXNRD1, anti-GPX4)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the compound or DMSO for a specified time (e.g., 1 hour at 37°C).
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 2: Competitive Chemical Proteomics for Off-Target Profiling
This method utilizes a tagged version of a promiscuous probe to identify the cellular targets of a compound in a competitive manner.
Materials:
-
Alkyne-tagged version of a promiscuous probe (e.g., a broadly reactive chloroacetamide-alkyne probe)
-
Compound of interest (the "competitor," e.g., this compound)
-
Cell culture reagents
-
Lysis buffer
-
Biotin-azide and click chemistry reaction components (copper(II) sulfate, ligand, reducing agent)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Reagents for on-bead protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system and data analysis software
Methodology:
-
Cell Treatment: Treat cells with the competitor compound (e.g., this compound) at various concentrations or with DMSO as a control.
-
Probe Labeling: Add the alkyne-tagged promiscuous probe to the cells and incubate to allow for covalent modification of its targets.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: To the cell lysates, add biotin-azide and the click chemistry reaction mix to attach biotin (B1667282) to the alkyne-tagged proteins.
-
Enrichment of Labeled Proteins: Incubate the lysates with streptavidin beads to enrich for the biotinylated proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Reduce, alkylate, and digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the competitor-treated samples compared to the control are considered potential on- and off-targets of the competitor compound.
Conclusion
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ferrostatin-1's Protective Role Against ML162-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Ferrostatin-1 on ML162-induced cell death. It is designed to offer an objective analysis of their interaction, supported by experimental data, to inform research and development in the fields of cell death and cancer therapeutics. A key takeaway is that Ferrostatin-1 effectively counteracts the ferroptotic cell death initiated by this compound, highlighting a crucial interplay in the regulation of this cell death pathway.
I. Core Mechanisms of Action: this compound and Ferrostatin-1
This compound is recognized as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation[1][2][3][4][5]. Historically, this compound was thought to directly inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. However, recent evidence has revised this understanding. It is now understood that this compound does not directly inhibit GPX4 but instead targets and efficiently inhibits another selenoprotein, Thioredoxin Reductase 1 (TXNRD1)[1][3][4]. Inhibition of TXNRD1 is a critical event that leads to the accumulation of lipid-based reactive oxygen species (ROS), ultimately culminating in ferroptosis.
Ferrostatin-1 is a potent and selective synthetic antioxidant that functions as a robust inhibitor of ferroptosis[6][7][8][9][10][11]. Its primary mechanism of action is as a radical-trapping antioxidant, which directly scavenges lipid peroxides to prevent the propagation of lipid peroxidation, a central process in ferroptosis[7][8][10][11]. Additionally, Ferrostatin-1 has been shown to inhibit the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex, which can also contribute to the generation of lipid peroxides[11].
The critical interaction between these two compounds is that the cell death induced by this compound is preventable by treatment with Ferrostatin-1, a defining characteristic of ferroptosis[3][4]. This indicates that despite this compound's upstream target being TXNRD1, the resulting downstream cell death cascade is fundamentally driven by the lipid peroxidation that Ferrostatin-1 can effectively neutralize.
II. Quantitative Analysis of Ferrostatin-1's Effect on this compound-Induced Cytotoxicity
Experimental data consistently demonstrates the ability of Ferrostatin-1 to rescue cells from this compound-induced death. The following table summarizes findings from key studies, quantifying the cytoprotective effect of Ferrostatin-1.
| Cell Line | This compound Concentration | Ferrostatin-1 Concentration | Outcome Measure | Result | Reference |
| A549 (Lung Carcinoma) | ~0.5 µM (IC50) | 1 µM | Cell Viability | Ferrostatin-1 co-treatment increased cell viability by at least 20-fold compared to this compound alone. | [4] |
| H1975 (Lung Carcinoma) | Not specified | 1 µM | Cell Viability | Ferrostatin-1 co-treatment significantly suppressed this compound-induced cell death. | [4] |
| HT-1080 (Fibrosarcoma) | Not specified | Not specified | Cell Viability | Cell death induced by this compound was preventable by Ferrostatin-1. | [4] |
Note: Specific quantitative values for all cell lines were not always available in the reviewed literature, but the qualitative protective effect of Ferrostatin-1 was consistently reported.
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways involved and a typical experimental workflow for studying the interaction between this compound and Ferrostatin-1.
References
- 1. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives incorporating a naphthoquinone unit as ferroptosis/apoptosis inducers: Design, synthesis, anti-cancer activity, and drug-resistance reversal evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ML162 in Lipid ROS Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML162's performance in inducing lipid reactive oxygen species (ROS) accumulation against other commonly used chemical probes. We delve into the current understanding of its mechanism of action, present supporting experimental data, and provide detailed protocols for key validation assays.
Introduction to this compound and Lipid ROS in Ferroptosis
This compound is a small molecule inducer of ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[1] Initially characterized as a covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that reduces lipid hydroperoxides, its precise mechanism has been the subject of recent scientific discussion.[2][3] Understanding the direct and indirect effects of this compound on lipid ROS is crucial for its application in studying ferroptosis and for potential therapeutic development.
Comparative Analysis of Ferroptosis Inducers
The efficacy of this compound in promoting lipid ROS accumulation is best understood in the context of other well-established ferroptosis inducers. This section compares this compound with key alternatives, highlighting their mechanisms and reported effects.
| Compound | Primary Target(s) | Mechanism of Action | Key Features |
| This compound | GPX4 (disputed), TXNRD1[3][4] | Initially thought to be a direct GPX4 inhibitor. Recent evidence suggests it may not directly inhibit GPX4 but rather inhibits thioredoxin reductase 1 (TXNRD1), leading to oxidative stress and a ferroptosis-like cell death.[3][4][5] | Potent inducer of ferroptosis.[2] Its re-evaluated mechanism necessitates careful interpretation of experimental results.[3] |
| RSL3 | GPX4 (disputed), TXNRD1[3][4] | Similar to this compound, it was considered a direct GPX4 inhibitor.[6] More recent studies indicate it also lacks direct inhibitory activity against recombinant GPX4 and instead inhibits TXNRD1.[3][4] | A widely used tool compound for inducing ferroptosis.[1] |
| FIN56 | GPX4, Coenzyme Q10[7][8] | Induces ferroptosis by promoting the degradation of GPX4 protein and also depleting coenzyme Q10, an endogenous antioxidant.[7][8] | Acts through a dual mechanism, potentially overcoming resistance to single-target inhibitors.[9] |
| Erastin | System xc- (cystine/glutamate antiporter)[10] | Inhibits the uptake of cystine, a precursor for the synthesis of glutathione (GSH).[11] Depletion of GSH leads to the inactivation of GPX4 and subsequent accumulation of lipid ROS.[6] | Induces ferroptosis by limiting the substrate for GPX4 activity.[12] |
| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant[13][14] | Inhibits ferroptosis by acting as a potent radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to break the chain reaction of lipid peroxidation.[13][15] | A well-established inhibitor of ferroptosis, often used as a negative control in ferroptosis induction experiments.[16] |
| Liproxstatin-1 (Lip-1) | Radical-trapping antioxidant[13] | Similar to Fer-1, it is a potent radical-trapping antioxidant that prevents lipid peroxidation.[13] | Another highly effective inhibitor of ferroptosis.[17] |
Signaling Pathways in Lipid ROS Accumulation
The accumulation of lipid ROS is a central event in ferroptosis. The following diagrams illustrate the key pathways and the points of intervention for this compound and its alternatives.
Caption: Signaling pathways of ferroptosis induction and inhibition.
Experimental Protocols
Validating the role of this compound and other compounds in lipid ROS accumulation requires robust and standardized experimental protocols.
Measurement of Lipid ROS
a. C11-BODIPY 581/591 Staining
This is a widely used method to detect lipid peroxidation in live cells.[11] The C11-BODIPY 581/591 probe is a fluorescent lipid peroxidation sensor that shifts its emission from red to green upon oxidation.[18]
-
Materials:
-
C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, RSL3, etc.) and controls (Ferrostatin-1)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Treat cells with the desired concentrations of test compounds and controls for the specified duration.
-
Prepare a working solution of C11-BODIPY 581/591 in cell culture medium (typically 1-5 µM).
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the C11-BODIPY 581/591 working solution for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filters for red and green fluorescence, or analyze by flow cytometry. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[18]
-
b. Malondialdehyde (MDA) Assay
MDA is a stable end-product of lipid peroxidation and can be measured as a biomarker of oxidative stress.[19] The thiobarbituric acid reactive substances (TBARS) assay is a common method for MDA quantification.[20]
-
Materials:
-
TBARS assay kit (commercially available)
-
Cell lysates from treated and control cells
-
Spectrophotometer or fluorometer
-
-
Protocol:
-
Treat cells with test compounds and controls.
-
Harvest and lyse the cells according to the TBARS assay kit instructions.
-
Perform the TBARS reaction by incubating the cell lysates with the provided reagents at high temperature.
-
Measure the absorbance or fluorescence of the resulting pink-colored product at the recommended wavelength (typically ~532 nm).[19]
-
Quantify MDA levels by comparing with a standard curve generated using an MDA standard.
-
Cell Viability and Death Assays
To correlate lipid ROS accumulation with cell death, it is essential to perform viability assays.
-
Protocol:
-
Seed cells in a multi-well plate.
-
Treat with a dose-range of the test compound (e.g., this compound) with and without a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
After the desired incubation period, assess cell viability using methods such as:
-
Resazurin-based assays (e.g., alamarBlue): Measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo): Quantifies cellular ATP levels.
-
Live/dead staining (e.g., propidium (B1200493) iodide or SYTOX Green): Differentiates between live and dead cells by membrane integrity, often analyzed by flow cytometry or microscopy.
-
-
A rescue of cell death by Ferrostatin-1 indicates that the observed cytotoxicity is due to ferroptosis.
Experimental Workflow for Validating this compound
Caption: Workflow for validating this compound's effect on lipid ROS.
Conclusion
This compound is a potent inducer of lipid ROS accumulation and ferroptosis. However, recent findings challenge its long-held status as a direct GPX4 inhibitor and suggest an alternative mechanism involving the inhibition of TXNRD1.[3][4] Researchers using this compound should be aware of this evolving understanding and employ rigorous experimental controls, such as the use of well-characterized ferroptosis inhibitors like Ferrostatin-1 and comparison with other inducers like RSL3 and FIN56, to accurately interpret their findings. The provided protocols and workflows offer a framework for the systematic validation of this compound and other chemical probes in the study of lipid ROS and ferroptosis.
References
- 1. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and this compound are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 [research.unipd.it]
- 17. selleckchem.com [selleckchem.com]
- 18. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ML162 and Other Ferroptosis Inducers in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ferroptosis-inducing agent ML162 with other key alternatives, focusing on their efficacy in various cancer models. The information presented is intended to support researchers and professionals in drug development in their evaluation of these compounds for oncology applications. A significant focus is placed on the evolving understanding of this compound's mechanism of action, alongside a clear presentation of experimental data and methodologies.
Introduction to this compound and Ferroptosis Induction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic strategy in oncology, particularly for cancers that are resistant to traditional apoptosis-inducing agents. Small molecules that can induce ferroptosis are therefore of significant interest.
This compound was initially identified as a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. However, recent evidence has compellingly suggested that this compound's primary target is not GPX4, but rather Thioredoxin Reductase 1 (TXNRD1), another crucial enzyme in cellular redox control. Inhibition of TXNRD1 can also lead to increased oxidative stress and a ferroptosis-like cell death. This guide will present data on this compound while acknowledging this revised understanding of its mechanism. For a comprehensive comparison, we will also evaluate the efficacy of other well-established ferroptosis inducers:
-
RSL3: A compound widely used as a direct and potent inhibitor of GPX4.
-
Erastin: An inhibitor of the cystine/glutamate antiporter (System Xc-), which leads to depletion of glutathione, a necessary cofactor for GPX4 activity.
-
FIN56: A ferroptosis inducer that promotes the degradation of GPX4.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across a range of cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency in vitro.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.16 | [1] |
| MCF7 | Breast Cancer | >10 | [2] |
Table 2: IC50 Values of RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | 4.084 (24h) | [3] |
| LoVo | Colorectal Cancer | 2.75 (24h) | [3] |
| HT29 | Colorectal Cancer | 12.38 (24h) | [3] |
| HN3 | Head and Neck Cancer | 0.48 (72h) | [4] |
| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 (72h) | [4] |
| A549 | Non-Small Cell Lung Cancer | 0.5 (24h) | [4] |
| H1975 | Non-Small Cell Lung Cancer | 0.15 (24h) | [4] |
| MAD-MB-231 | Breast Cancer | 0.71 (96h) | [4] |
| HCC1937 | Breast Cancer | 0.85 (96h) | [4] |
| BT474 | Breast Cancer | 0.059 | [5] |
| MCF7 | Breast Cancer | >2 | [5] |
| MDAMB415 | Breast Cancer | >2 | [5] |
| ZR75-1 | Breast Cancer | >2 | [5] |
Table 3: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | ~3.5 | [6] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | [6] |
| HGC-27 | Gastric Cancer | 14.39 | [7] |
| HeLa | Cervical Cancer | 30.88 | [8] |
| SiHa | Cervical Cancer | 29.40 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40 (24h) | [8] |
| MCF-7 | Breast Cancer | 80 (24h) | [8] |
Table 4: IC50 Values of FIN56 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [9] |
| U118 | Glioblastoma | 2.6 | [9] |
| HT-29 | Colorectal Cancer | Varies | [10] |
| Caco-2 | Colorectal Cancer | Varies | [10] |
| J82 | Bladder Cancer | Varies | [11] |
| 253J | Bladder Cancer | Varies | [11] |
| T24 | Bladder Cancer | Varies | [11] |
| RT-112 | Bladder Cancer | Varies | [11] |
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo antitumor efficacy of the discussed ferroptosis inducers in xenograft models.
Table 5: Summary of In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation |
| RSL3 | SKM-1 (Myelodysplastic Syndrome) Xenograft | 20 mg/kg, i.p., every 2 days | Markedly smaller tumor volume and weight compared to control. | [12] |
| RSL3 | A549 (Non-Small Cell Lung Cancer) Xenograft | Not specified | Significantly restricted tumor growth and weight. | [13] |
| Erastin | NCI-H1975 (Non-Small Cell Lung Cancer) Xenograft | Not specified | Demonstrated a radiosensitizing effect, decreasing tumor glutathione concentration. | [6] |
| Erastin | B cell lymphoma Xenograft | Not specified | Inhibition of tumor growth with no adverse effects. | [14] |
| Erastin | HT-1080 (Fibrosarcoma) Xenograft | Not specified | In combination with CISD3 knockdown, effectively reduced tumor size. | [1] |
| Erastin | CCRF-CEM (Acute Lymphoblastic Leukemia) Xenograft | Not specified | Combination with rapamycin (B549165) showed therapeutic effect. | [15] |
| FIN56 | LN229 (Glioblastoma) Xenograft | Not specified | Decreased tumor volume and Ki67 positive cells. | [9][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the effect of a compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 4-6 weeks old. Allow the mice to acclimate for at least one week before the procedure.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: (L x W²)/2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound) via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule. The control group should receive the vehicle.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathway involved in ferroptosis and a general experimental workflow for evaluating ferroptosis-inducing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML162
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of ML162, a covalent inhibitor of cellular phospholipid glutathione (B108866) peroxidase (GPX-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on established best practices for the disposal of hazardous laboratory chemicals and information on the related hazardous compound, 2-chloroacetamide. The chloroacetamide functional group present in this compound is a primary determinant of its potential hazards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal preparation of this compound and its contaminated materials should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for 2-chloroacetamide, a compound structurally related to this compound. This data should be used as a conservative guide for handling and disposing of this compound.
| Parameter | Value | Reference |
| UN Number | 2811 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (as 2-chloroacetamide) | [1] |
| Transport Hazard Class | 6.1 (Toxic substances) | [1] |
| Packing Group | III (Substance presenting low danger) | [1] |
| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361f: Suspected of damaging fertility | [2] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[3]
-
Contain the Spill: For solid this compound, carefully sweep the material to avoid generating dust.[4] For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed, and compatible hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]
Proper Disposal Procedures for this compound
The following step-by-step process outlines the proper disposal of this compound and materials contaminated with it.
Step 1: Waste Identification and Segregation
Treat all this compound waste as hazardous. This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (e.g., gloves, disposable lab coats)
-
Spill cleanup materials
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals.[5][6]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Collect all this compound waste in a sturdy, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for their durability.[7]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound," "this compound in DMSO," "Contaminated Labware with this compound"). Also, include the date when waste was first added to the container.[6][7]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[7][8]
Step 3: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] The storage area should be secure, well-ventilated, and away from incompatible materials. Ensure regular inspection of the storage area for any signs of leakage.[5]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[8][9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[1][7]
-
Provide Documentation: Be prepared to provide the waste disposal company with a complete and accurate description of the waste.
-
Incineration: The recommended method for the final disposal of chloroacetamide compounds is incineration in a licensed facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1][3]
Empty Container Management
Empty containers that once held this compound should be treated as hazardous waste. Do not rinse the containers and pour the rinsate down the drain.[1] The unrinsed, sealed container should be disposed of as hazardous waste. For containers that held acute hazardous waste, triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[8]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
